D-Val-Leu-Lys-chloromethylketone
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H35ClN4O3 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |
Clave InChI |
BFFGVNDZOIYMKV-OFQRWUPVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
D-Val-Leu-Lys-Chloromethylketone: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as a potent and highly specific irreversible inhibitor of certain serine proteases. Its mechanism of action is rooted in the specific recognition of its peptide sequence by the target protease and the subsequent covalent modification of the enzyme's active site by the reactive chloromethylketone moiety. This technical guide provides an in-depth exploration of the core mechanism of action of D-VLK-CMK, with a primary focus on its interaction with plasmin and the consequential effects on the complement system.
Core Mechanism of Action: Irreversible Serine Protease Inhibition
D-VLK-CMK belongs to the class of affinity labels or mechanism-based inhibitors. The inhibitory process is a two-step mechanism:
-
Initial Binding: The peptide portion of the inhibitor, D-Val-Leu-Lys, mimics the natural substrate of the target serine protease. This sequence directs the inhibitor to the enzyme's active site, where it forms a non-covalent enzyme-inhibitor complex. The specificity of this binding is determined by the interactions between the amino acid residues of the inhibitor and the substrate-binding pockets (S1, S2, S3, etc.) of the protease. For trypsin-like serine proteases, which cleave after basic amino acid residues, the lysine (B10760008) at the P1 position of D-VLK-CMK is a key determinant of specificity.
-
Irreversible Covalent Modification: Following the initial binding, the chloromethylketone (CMK) group, an electrophilic "warhead," reacts with a nucleophilic residue within the catalytic triad (B1167595) of the serine protease. The catalytic triad of most serine proteases consists of a serine, a histidine, and an aspartate residue. The generally accepted mechanism involves the alkylation of the N-3 of the active site histidine residue by the chloromethylketone. This covalent bond formation is practically irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.
Primary Target: Plasmin
The tripeptide sequence D-Val-Leu-Lys is a strong recognition motif for the serine protease plasmin. Substrates such as D-Val-Leu-Lys-p-nitroanilide (pNA) and D-Val-Leu-Lys-7-amino-4-methylcoumarin (AMC) are widely used to assay plasmin activity, indicating a high affinity of the plasmin active site for this sequence.
| Compound | Target | IC50 |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | 100 pM[1][2] |
| This compound | Human Plasmin | Potent, likely pM to low nM range (inferred) |
Effects on the Complement System
The complement system is a crucial component of the innate immune response. Plasmin has a complex and dual role in modulating the complement cascade. It has been shown to both activate and inhibit complement components.
Plasmin-Mediated Complement Activation
Plasmin can directly cleave and activate key complement proteins, primarily C3 and C5. This cleavage generates the potent anaphylatoxins C3a and C5a, which are pro-inflammatory and chemoattractant molecules. The generation of C5a by plasmin can lead to the formation of the Membrane Attack Complex (MAC), which can lyse cells.
By irreversibly inhibiting plasmin, this compound is expected to attenuate this plasmin-mediated activation of the complement system. This could have anti-inflammatory effects in pathological conditions where excessive plasmin generation contributes to complement activation.
Plasmin-Mediated Complement Inhibition
Conversely, there is also evidence that plasmin can have an inhibitory effect on the complement system. This can occur through the degradation of certain complement components or by interfering with the assembly of the C3 convertase. The precise physiological relevance and the conditions that favor activation versus inhibition are still areas of active research.
Due to this dual role, the net effect of D-VLK-CMK on the complement system in a complex biological environment may be context-dependent.
Experimental Protocols
While a specific, detailed protocol for this compound is not available, the following provides a general methodology for assessing the inhibition of plasmin by a chloromethylketone inhibitor.
In Vitro Plasmin Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound against human plasmin.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic or fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-pNA or D-Val-Leu-Lys-AMC)
-
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare working solutions of human plasmin and the substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer, the plasmin solution, and the different concentrations of the inhibitor.
-
Include control wells containing the enzyme without the inhibitor (positive control) and wells with buffer and substrate only (blank).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the irreversible inhibition to occur.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the plasmin substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance (for pNA substrates) or fluorescence (for AMC substrates) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a powerful tool for researchers studying the physiological and pathological roles of plasmin. Its high potency and irreversible mechanism of action make it an effective inhibitor for in vitro and potentially in vivo studies. By inhibiting plasmin, D-VLK-CMK can modulate processes such as fibrinolysis and inflammation, in part through its indirect effects on the complement system. The provided methodologies offer a framework for the quantitative assessment of its inhibitory activity, enabling further investigation into its therapeutic potential.
References
An In-Depth Technical Guide to D-Val-Leu-Lys-chloromethylketone: Structure, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide chloromethylketone, D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK). It details its chemical structure, mechanism of action as a serine protease inhibitor, and its role as an anticoagulant. This document also collates available data on its properties and provides generalized experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a synthetic tripeptide composed of D-Valine, Leucine, and Lysine, with a reactive chloromethylketone group at the C-terminus. This functional group is crucial for its mechanism of action.
The chemical structure of this compound is as follows:
(Image of the chemical structure of this compound)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅ClN₄O₃ | [1] |
| Molecular Weight | 390.95 g/mol | [1] |
| IUPAC Name | (2S)-N-[(1S)-5-amino-1-(chloroacetyl)pentyl]-2-{[(2R)-2-amino-3-methylbutanoyl]amino}-4-methylpentanamide | N/A |
| Synonyms | D-VLK-CMK, H-D-Val-Leu-Lys-chloromethylketone | [1][2] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
Mechanism of Action: Irreversible Serine Protease Inhibition
This compound functions as an irreversible inhibitor of serine proteases, with a notable specificity for thrombin.[3] The mechanism of inhibition involves the highly reactive chloromethylketone moiety.
The inhibition process can be summarized in the following steps:
-
Binding: The peptide portion of D-VLK-CMK (D-Val-Leu-Lys) mimics the natural substrate of the target serine protease, allowing it to bind to the enzyme's active site.
-
Nucleophilic Attack: A key serine residue in the active site of the protease performs a nucleophilic attack on the carbonyl carbon of the chloromethylketone group.
-
Covalent Bond Formation: This attack leads to the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. The chlorine atom is displaced in this process.
-
Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme inactive.
The chloromethylketone group can also react with the sulfhydryl group of cysteine residues in the active site of certain proteases.[3]
Targeting Thrombin and the Coagulation Cascade
Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By irreversibly inhibiting thrombin, this compound effectively blocks this final step of the common pathway of coagulation, thereby exerting its anticoagulant effect.[2][3]
Below is a diagram illustrating the inhibitory action of this compound on the coagulation cascade.
References
An In-Depth Technical Guide to the Biochemical Properties of D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Leu-Lys-chloromethylketone is a synthetic tripeptide derivative that functions as a cell-permeable, irreversible inhibitor of the serine protease thrombin. By targeting a key enzyme in the coagulation cascade, it exhibits anticoagulant properties. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, its mechanism of action, and its effects on thrombin-mediated signaling pathways. Due to the limited availability of specific quantitative data for this compound in public literature, data from the closely related and well-studied thrombin inhibitor, D-Phe-Pro-Arg-chloromethylketone, is included for comparative purposes to provide a frame of reference for its potential potency.
Introduction
Thrombin is a serine protease that plays a central role in hemostasis, thrombosis, and cellular signaling.[1] It is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1] Thrombin also activates platelets and other cellular responses through the cleavage of Protease-Activated Receptors (PARs).[1] The development of specific thrombin inhibitors is a major focus in the discovery of novel antithrombotic agents.
Peptide chloromethyl ketones are a class of irreversible inhibitors that target serine and cysteine proteases.[1] The peptide sequence provides specificity for the target enzyme, while the chloromethyl ketone moiety acts as a reactive group that forms a covalent bond with a key active site residue, typically a histidine or serine.[1] this compound is a member of this class, designed to target thrombin.
Mechanism of Action
This compound acts as an irreversible inhibitor of thrombin. The inhibitory mechanism involves a two-step process:
-
Initial Binding: The peptide portion of the inhibitor (D-Val-Leu-Lys) recognizes and binds to the active site of thrombin in a substrate-like manner. This binding is guided by the specific interactions between the amino acid residues of the inhibitor and the corresponding pockets in the enzyme's active site.
-
Covalent Modification: Following initial binding, the chloromethyl ketone group forms a covalent bond with a crucial amino acid residue in the catalytic triad (B1167595) of thrombin, most commonly a histidine residue. This alkylation of the active site residue renders the enzyme catalytically inactive.[1]
This irreversible inhibition effectively removes active thrombin from the circulation, thereby preventing the downstream events of the coagulation cascade and thrombin-mediated cellular activation.
Quantitative Data
| Inhibitor | Target Enzyme | kobs/[I] (M⁻¹s⁻¹) | Reference |
| D-Phe-Pro-Arg-chloromethylketone | Thrombin | 10⁷ | [2] |
kobs/[I] represents the second-order rate constant of inhibition, a measure of the inhibitor's efficiency.
Signaling Pathways
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The primary PAR for thrombin on many cell types, including platelets and endothelial cells, is PAR1.
Thrombin-Mediated PAR1 Activation
The activation of PAR1 by thrombin is an irreversible proteolytic event. Thrombin cleaves the N-terminal extracellular domain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the body of the receptor, initiating intracellular signaling cascades.
By irreversibly inhibiting thrombin, this compound prevents the cleavage and activation of PAR1, thereby blocking all downstream signaling events.
Downstream Signaling of Thrombin
The activation of PAR1 by thrombin leads to the coupling of various G-proteins, initiating multiple downstream signaling pathways that regulate a wide range of cellular functions, including:
-
Platelet Aggregation: A primary response to thrombin, crucial for blood clot formation.
-
Endothelial Cell Activation: Leading to changes in cell shape, permeability, and the expression of adhesion molecules.
-
Cell Proliferation and Migration: Implicated in tissue repair and pathological conditions.
The following diagram illustrates a simplified overview of the major signaling pathways downstream of thrombin-PAR1 activation.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against thrombin.
In Vitro Thrombin Inhibition Assay (Chromogenic Substrate)
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add a fixed concentration of thrombin to each well.
-
Add the different concentrations of the inhibitor to the wells containing thrombin. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for the irreversible inhibition to occur.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of thrombin inhibition against the inhibitor concentration.
Platelet Aggregation Assay
This assay assesses the functional consequence of thrombin inhibition by measuring the inhibitor's ability to prevent thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin (as the agonist)
-
This compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control at 37°C with stirring in the aggregometer cuvettes.
-
After the pre-incubation period, add a submaximal concentration of thrombin to induce platelet aggregation.
-
Monitor the change in light transmittance through the cuvette over time using the platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Record the maximum aggregation for each inhibitor concentration.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration and determine the IC50 value.
References
Discovery and synthesis of D-Val-Leu-Lys-chloromethylketone
An In-depth Technical Guide to the Discovery and Synthesis of D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of serine proteases, most notably thrombin. As a crucial enzyme in the blood coagulation cascade, thrombin represents a significant target for anticoagulant therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of D-VLK-CMK and related peptide chloromethyl ketones. Detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of key pathways and processes are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction: The Discovery of Peptide Chloromethyl Ketones as Serine Protease Inhibitors
The development of peptide chloromethyl ketones as affinity labels for serine proteases marked a significant advancement in the study of enzyme mechanisms and the design of specific inhibitors. The underlying principle involves a peptide sequence that mimics the natural substrate of the target protease, directing the reactive chloromethyl ketone moiety to the enzyme's active site. This results in the irreversible alkylation of a critical histidine residue within the catalytic triad (B1167595) (Serine, Histidine, Aspartate), leading to the inactivation of the enzyme.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods of peptide chemistry, either by solution-phase or solid-phase peptide synthesis (SPPS). The general strategy involves the sequential coupling of the protected amino acids followed by the introduction of the chloromethyl ketone group at the C-terminus of the lysine (B10760008) residue.
General Synthetic Scheme
A plausible synthetic route, based on established procedures for similar peptide chloromethyl ketones, is outlined below. This method utilizes standard protecting groups in peptide synthesis, such as Boc (tert-butyloxycarbonyl) for the α-amino groups and Z (benzyloxycarbonyl) for the lysine side-chain amino group.
D-Val-Leu-Lys-chloromethylketone: A Technical Guide to its Anticoagulant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (VFK-cmk) is a synthetic tripeptide that functions as an anticoagulant.[1] As a member of the peptide chloromethylketone family, its mechanism of action is rooted in the irreversible inhibition of serine proteases, which are critical components of the blood coagulation cascade. This technical guide provides an in-depth overview of VFK-cmk, including its mechanism of action, target specificity, and detailed experimental protocols for its characterization as an anticoagulant agent.
Mechanism of Action
The anticoagulant effect of this compound stems from its ability to act as an irreversible inhibitor of key serine proteases in the coagulation cascade. The chloromethylketone (CMK) moiety is a reactive group that covalently modifies the active site of these enzymes. Specifically, the CMK group forms a covalent bond with the hydroxyl group of the serine residue or the sulfhydryl group of a cysteine residue within the enzyme's catalytic domain. This permanent modification renders the enzyme inactive, thereby halting the downstream signaling of the coagulation cascade.
Studies have identified thrombin as a primary and efficient target for this compound.[2] Thrombin is a pivotal serine protease that catalyzes the conversion of fibrinogen to fibrin (B1330869), the protein matrix that forms the structural basis of a blood clot. By inhibiting thrombin, VFK-cmk effectively prevents the formation of a stable fibrin clot.
Data Presentation: Inhibitor Specificity
The specificity of tripeptide chloromethylketones is largely determined by their amino acid sequence, which dictates their affinity for the substrate-binding pockets of different serine proteases. While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory profile of related compounds provides valuable insights into its likely selectivity. The following table summarizes the known inhibitory characteristics of VFK-cmk and related compounds against various serine proteases.
| Inhibitor | Target Protease | Inhibition Efficiency | Quantitative Data (kobs/[I] or Ki) |
| This compound | Thrombin | Efficient Inhibitor[2] | Not specified in literature |
| Plasmin | Efficient Inhibitor[2] | Not specified in literature | |
| Trypsin | Efficient Inhibitor[2] | Not specified in literature | |
| Factor Xa | Poor Inhibitor[2] | Not specified in literature | |
| Urokinase | Poor Inhibitor[2] | Not specified in literature | |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Thrombin | Potent Inhibitor[3] | kobs/[I] = 10(7) M-1s-1[3] |
| Factor IXa | Poor Inhibitor[3] | kobs/[I] < 20 M-1s-1[3] | |
| Plasma Kallikrein | Moderate Inhibitor[3] | kobs/[I] = 10(2)-10(3) M-1s-1[3] | |
| D-Val-Phe-Lys-chloromethylketone | Plasmin | Selective Irreversible Inhibitor[4] | IC50 = 100 pM for human plasmin[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anticoagulant properties of this compound.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[5][6] An extension of the clotting time in the presence of an inhibitor indicates its anticoagulant activity.
Principle: Citrated, platelet-poor plasma is incubated with an activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute. The time to clot formation is measured after the addition of calcium.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Prepare serial dilutions of the VFK-cmk stock solution in buffer.
-
Use commercially available aPTT reagent (containing a contact activator and phospholipids) and 25 mM calcium chloride solution.
-
-
Assay Procedure:
-
Pre-warm the aPTT reagent and calcium chloride solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated, platelet-poor human plasma with 5 µL of the VFK-cmk dilution (or buffer for control).
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of VFK-cmk that doubles the baseline clotting time.
-
Thrombin Inhibition Assay (Chromogenic)
This assay directly measures the inhibitory effect of VFK-cmk on thrombin activity using a synthetic chromogenic substrate.
Principle: Thrombin cleaves a colorless synthetic substrate to release a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is proportional to the thrombin activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of the VFK-cmk stock solution in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a solution of human α-thrombin (e.g., 10 nM) in buffer.
-
Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the VFK-cmk dilution (or buffer for control) to 80 µL of the thrombin solution.
-
Incubate the thrombin-inhibitor mixture at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibition to occur.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the VFK-cmk concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Factor Xa Inhibition Assay (Chromogenic)
This assay is used to determine the selectivity of VFK-cmk by measuring its inhibitory effect on Factor Xa.
Principle: Similar to the thrombin inhibition assay, this method uses a chromogenic substrate specific for Factor Xa. The reduction in the rate of color development in the presence of the inhibitor indicates its inhibitory activity against Factor Xa.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described above.
-
Prepare a solution of human Factor Xa (e.g., 25 nM) in buffer.
-
Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765).
-
-
Assay Procedure:
-
Follow the same procedure as the thrombin inhibition assay, substituting Factor Xa for thrombin and the Factor Xa-specific substrate for the thrombin substrate.
-
-
Data Analysis:
-
Calculate the initial rate of reaction and determine the IC50 value for Factor Xa inhibition.
-
Compare the IC50 value for Factor Xa with that obtained for thrombin to assess the selectivity of this compound.
-
Visualizations
Signaling Pathway of Thrombin Inhibition
Caption: Inhibition of the coagulation cascade by this compound.
Experimental Workflow for aPTT Assay
Caption: Workflow for determining anticoagulant activity using the aPTT assay.
Logical Relationship of Inhibitor Selectivity
Caption: Target selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
D-Val-Leu-Lys-chloromethylketone: A Technical Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic tripeptide that functions as a cell-permeable, irreversible inhibitor of certain serine proteases.[1] Its structure, featuring a specific amino acid sequence and a reactive chloromethylketone (CMK) group, allows it to target and covalently modify the active site of enzymes involved in critical physiological processes such as blood coagulation and fibrinolysis. This technical guide provides a comprehensive literature review of D-VLK-CMK, summarizing its mechanism of action, target enzymes, and applications in research. The guide also details relevant experimental protocols and presents available quantitative data for related compounds to offer a comparative perspective on its inhibitory potential.
Mechanism of Action
This compound belongs to the class of affinity labels or substrate analogs. The peptide sequence (D-Val-Leu-Lys) is designed to mimic the natural substrate of the target protease, leading to its specific binding at the enzyme's active site. The irreversible inhibition is achieved through the chloromethylketone moiety. The generally accepted mechanism involves the formation of a reversible enzyme-inhibitor complex, followed by the alkylation of a critical histidine residue in the catalytic triad (B1167595) of the serine protease by the chloromethylketone group. This covalent modification permanently inactivates the enzyme.[1] The CMK group can also react with serine or cysteine residues in the active site.[1]
Figure 1: Mechanism of irreversible inhibition of a serine protease by this compound.
Primary Molecular Targets
The primary targets of this compound and structurally similar peptide chloromethylketones are serine proteases involved in the coagulation cascade and fibrinolytic system.
-
Thrombin: A key serine protease in the coagulation cascade that converts fibrinogen to fibrin (B1330869), leading to the formation of a blood clot.[1] D-VLK-CMK is described as a cell-permeable inhibitor of thrombin.[1]
-
Plasmin: The main enzyme of the fibrinolytic system, responsible for the breakdown of fibrin clots. Peptide chloromethylketones with similar structures have shown high potency against plasmin.
-
Kallikrein: A serine protease involved in various physiological processes, including inflammation and blood pressure regulation. Certain peptide chloromethylketones can inhibit plasma kallikrein.[2]
Data Presentation: Inhibitory Activity of Related Peptide Chloromethylketones
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
| D-Val-Phe-Lys-CMK | Human Plasmin | IC50 | 100 pM | [3] |
| Pro-Phe-Arg-CMK | Human Plasma Kallikrein | t1/2 at 2 x 10-8 M | 24 min | [2] |
| Ala-Phe-Arg-CMK | Human Plasma Kallikrein | Ki | 0.078 µM | [2] |
| Ala-Phe-Lys-CMK | Human Plasma Kallikrein | Ki | 4.9 µM | [2] |
| Ala-Phe-Arg-CMK | Human Plasmin | Ki | 1.3 µM | [2] |
| Ala-Phe-Lys-CMK | Human Plasmin | Ki | 0.83 µM | [2] |
| D-Phe-Pro-Arg-CMK | Thrombin | kobs/[I] | 107 M-1s-1 | [4] |
Table 1: Inhibitory activity of various peptide chloromethylketones against their target proteases.
| Inhibitor | Target Enzyme | Second-Order Rate Constant (k2) |
| Ala-Phe-Arg-CMK | Human Plasma Kallikrein | 0.35 min-1 |
| Ala-Phe-Arg-CMK | Human Plasmin | 0.18 min-1 |
Table 2: Rate constants for the irreversible inhibition step. [2]
Signaling Pathways Modulated by this compound
By inhibiting thrombin and plasmin, this compound can significantly impact major signaling pathways involved in hemostasis and fibrinolysis.
Thrombin Signaling and Protease-Activated Receptors (PARs)
Thrombin exerts its cellular effects largely through a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). Thrombin cleaves the N-terminal exodomain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to intracellular signaling. Inhibition of thrombin by D-VLK-CMK would block the activation of this pathway.
Figure 2: Inhibition of Thrombin-mediated PAR signaling by this compound.
Fibrinolysis Pathway
The primary role of plasmin is the degradation of fibrin clots. Plasminogen is converted to active plasmin by plasminogen activators. By inhibiting plasmin, D-VLK-CMK would prevent the breakdown of fibrin, thereby stabilizing blood clots.
Figure 3: Inhibition of the fibrinolytic pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound and similar inhibitors.
General Preparation of D-VLK-CMK Stock Solutions
For most in vitro experiments, this compound is first dissolved in an organic solvent to create a concentrated stock solution, which is then diluted into the appropriate aqueous buffer for the assay.
-
Solvent: Prepare a stock solution of D-VLK-CMK in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), typically at a concentration of 100 mM.[1]
-
Storage: Store the stock solution in aliquots at -20°C to maintain stability for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the appropriate assay buffer immediately before use. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
In Vitro Thrombin/Plasmin Inhibition Assay
A common method to determine the inhibitory activity of compounds like D-VLK-CMK is a chromogenic or fluorogenic substrate-based assay.
Materials:
-
Purified human thrombin or plasmin
-
Chromogenic or fluorogenic substrate specific for the enzyme (e.g., for plasmin, D-Val-Leu-Lys-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
This compound
-
Microplate reader
Protocol:
-
Prepare serial dilutions of D-VLK-CMK in the assay buffer.
-
In a microplate, add the enzyme (thrombin or plasmin) to each well.
-
Add the different concentrations of D-VLK-CMK to the wells and incubate for a specific period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Figure 4: General experimental workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of serine proteases, particularly thrombin and plasmin, in various biological processes. Its irreversible mechanism of action and cell permeability make it suitable for a range of in vitro and potentially in vivo studies. While specific kinetic data for D-VLK-CMK is limited, the information available for structurally similar compounds suggests it is a potent inhibitor. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide should aid researchers in effectively utilizing this compound in their investigations into coagulation, fibrinolysis, and related pathological conditions. Further studies are warranted to fully characterize the inhibitory profile of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MilliporeSigma Calbiochem D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of D-Val-Leu-Lys-chloromethylketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its structure, featuring a specific amino acid sequence and a reactive chloromethylketone moiety, allows for targeted binding and covalent modification of the active site of these enzymes. This technical guide provides an in-depth overview of the in vitro characterization of D-VLK-CMK, including its mechanism of action, target enzymes, and relevant experimental protocols for its evaluation.
Mechanism of Action
D-VLK-CMK is classified as an affinity label or mechanism-based irreversible inhibitor. Its mode of action involves a two-step process. Initially, the peptide portion of the inhibitor (D-Val-Leu-Lys) directs it to the active site of target serine proteases, where it forms a reversible, non-covalent complex. This binding is guided by the specific recognition of the peptide sequence by the enzyme's substrate-binding pockets.
Following this initial binding, the highly reactive chloromethylketone group positioned at the C-terminus of the peptide acts as an electrophile. It is then susceptible to nucleophilic attack by a key catalytic residue in the enzyme's active site, typically a serine or a histidine. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the enzyme's catalytic function. The chloromethylketone group is an effective trapping group for this purpose and is generally considered non-cytotoxic in this context.[1]
Target Enzymes and Inhibitory Potency
The primary targets of D-VLK-CMK are serine proteases involved in the coagulation and fibrinolytic systems. Specifically, it is recognized as a potent inhibitor of:
-
Thrombin: A key serine protease in the coagulation cascade responsible for the conversion of fibrinogen to fibrin (B1330869).[1]
-
Plasmin: The main enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.
| Inhibitor | Target Enzyme | Ki (μM) | kinact (min-1) | kinact/Ki (M-1s-1) |
| D-Val-Phe-Lys-CH2Cl | Trypsin | 1.2 | 0.78 | ~1.1 x 104 |
| Pro-Phe-ArgCH2Cl | Plasma Kallikrein | 0.078 | 0.35 | ~7.5 x 104 |
| Pro-Phe-ArgCH2Cl | Plasmin | 1.3 | 0.18 | ~2.3 x 103 |
Note: The table presents data for structurally related peptide chloromethylketones to provide an estimate of the expected range of potency for D-VLK-CMK. Specific values for D-VLK-CMK need to be determined experimentally.
Experimental Protocols
The in vitro characterization of D-VLK-CMK involves a series of experiments to determine its inhibitory potency and mechanism. Below are detailed methodologies for key assays.
Enzyme Inhibition Assay (Determination of IC50)
This assay is used to determine the concentration of D-VLK-CMK required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target enzyme (e.g., human α-thrombin, human plasmin)
-
Chromogenic or fluorogenic substrate specific for the target enzyme (e.g., D-Val-Leu-Lys-p-nitroanilide for plasmin)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with 0.1 M NaCl and 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of D-VLK-CMK in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the D-VLK-CMK stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the target enzyme at a fixed concentration to each well.
-
Add the different concentrations of D-VLK-CMK to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a fixed period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Determination of Kinetic Parameters (Ki and kinact) for Irreversible Inhibition
This experiment determines the individual kinetic constants that define the two-step mechanism of irreversible inhibition.
Materials:
-
Same as for the IC50 assay.
Procedure:
-
Prepare a range of concentrations of D-VLK-CMK.
-
For each inhibitor concentration, mix the enzyme and inhibitor in the assay buffer.
-
At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate.
-
Immediately measure the initial rate of the reaction. The high substrate concentration will effectively stop further inhibition by competing with the inhibitor for binding to any remaining active enzyme.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
The values for kinact (the maximal rate of inactivation) and Ki (the dissociation constant for the initial reversible binding) can be determined from this hyperbolic plot.
Conclusion
This compound is a potent and specific irreversible inhibitor of key serine proteases such as thrombin and plasmin. Its mechanism of action, involving initial reversible binding followed by covalent modification of the active site, makes it a valuable tool for studying the roles of these enzymes in physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of D-VLK-CMK and other similar irreversible inhibitors, enabling researchers to accurately determine their inhibitory potency and kinetic parameters. Such characterization is essential for the development of novel therapeutic agents targeting serine proteases.
References
An In-depth Technical Guide on the Solubility and Stability of D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK), a tripeptide chloromethylketone that functions as an irreversible inhibitor of serine proteases, notably thrombin.[1] Understanding the physicochemical properties of this compound is critical for its effective use in research and drug development, ensuring accurate experimental outcomes and reliable formulation.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H35ClN4O3 | [2] |
| Molecular Weight | 390.95 g/mol | [2][3] |
| Appearance | Lyophilized solid | N/A |
| Primary Target | Thrombin and other serine proteases | [1] |
Solubility Profile
Recommended Solvents and Stock Solution Preparation:
For experimental use, D-VLK-CMK can be readily dissolved in organic solvents. A product datasheet recommends the preparation of stock solutions at a concentration of 100 mM in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] For a structurally similar compound, D-Val-Phe-Lys Chloromethyl Ketone, a solubility of 5 mg/mL in DMSO has been reported.
General Solubility Guidelines for Peptides:
The solubility of peptides is largely determined by their amino acid composition. D-VLK-CMK contains both hydrophobic (Valine, Leucine) and a basic (Lysine) amino acid. The presence of the basic lysine (B10760008) residue suggests that solubility may be enhanced in acidic aqueous solutions.
Quantitative Solubility Data (Compilation of available data for D-VLK-CMK and related compounds):
| Solvent | This compound | D-Val-Phe-Lys Chloromethyl Ketone |
| DMSO | 100 mM recommended stock solution | 5 mg/mL |
| DMF | 100 mM recommended stock solution | Not specified |
| Ethanol | Not specified | 5 mg/mL |
| Methanol | Not specified | 5 mg/mL |
| Aqueous Solution (pH < 6.0) | Not specified | 1 mg/mL |
Stability Characteristics
The stability of D-VLK-CMK is crucial for its storage and handling to maintain its inhibitory activity. The chloromethylketone moiety is reactive, contributing to its mechanism of action but also rendering the molecule susceptible to degradation.
Storage Recommendations:
-
Solid Form: The lyophilized solid should be stored desiccated at -20°C.[1]
-
Stock Solutions: Stock solutions should be stored in frozen aliquots at -20°C. Under these conditions, they are reported to be stable for up to one year.[1] For the related compound D-Val-Phe-Lys Chloromethyl Ketone, stock solutions are noted to be stable for up to one month at -20°C.
Factors Affecting Stability:
-
pH: The stability of chloromethylketones is known to be pH-dependent. They are generally more stable in acidic conditions and less stable in neutral to basic solutions. One study on a different chloromethylketone derivative indicated significant decomposition at pH values above 6.0.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate the degradation of D-VLK-CMK. Storage at low temperatures is essential.
-
Aqueous Solutions: Due to the reactivity of the chloromethylketone group, prolonged storage in aqueous solutions is not recommended. Solutions for assays should be prepared fresh from frozen stock.
Mechanism of Action: Irreversible Inhibition of Thrombin
D-VLK-CMK acts as an irreversible inhibitor of thrombin and other trypsin-like serine proteases. The mechanism involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and a key histidine residue in the active site of the protease. This covalent modification permanently inactivates the enzyme.
Figure 1: Mechanism of irreversible thrombin inhibition by this compound.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure for determining the solubility of D-VLK-CMK in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Selection of solvents (e.g., DMSO, DMF, ethanol, methanol, water, various buffers at different pH)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
Procedure:
-
Preparation: Allow the vial of lyophilized D-VLK-CMK to equilibrate to room temperature before opening to prevent condensation.
-
Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition:
-
For organic solvents (DMSO, DMF, ethanol, methanol), add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
For aqueous solutions, start with deionized water. If the peptide does not dissolve, try acidic buffers (e.g., 10% acetic acid) given the basic nature of lysine.
-
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add additional small, precise volumes of the solvent, vortexing after each addition, until the peptide is completely dissolved. Record the total volume of solvent used.
-
Calculation: Calculate the solubility in mg/mL or molarity.
-
Data Tabulation: Record the solubility data for each solvent tested in a structured table for comparison.
Protocol for Assessing the Stability of this compound using HPLC
This protocol describes a method to evaluate the stability of D-VLK-CMK in solution under different conditions (e.g., pH, temperature) using High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8]
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of D-VLK-CMK in an appropriate organic solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Dilute the stock solution into the different buffers to be tested to a final concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each prepared sample by HPLC to determine the initial peak area of the intact D-VLK-CMK.
-
Incubation: Store the remaining sample solutions at the different test temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, and analyze it by HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact D-VLK-CMK over time.
-
Monitor the appearance and increase in the peak areas of any degradation products.
-
Calculate the percentage of D-VLK-CMK remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining D-VLK-CMK against time to determine the degradation kinetics.
-
Experimental Workflow: Thrombin Inhibition Assay
A common application of D-VLK-CMK is in thrombin inhibition assays. The following workflow outlines a typical chromogenic assay to determine the inhibitory activity of the compound.[9][10][11][12][13]
Figure 2: Workflow for a chromogenic thrombin inhibition assay using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 75590-15-7 CAS MSDS (D-VAL-LEU-LYS-CMK) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. D-VAL-LEU-LYS-CMK | 75590-15-7 [amp.chemicalbook.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Chromogenic substrate spectrophotometric assays for the measurement of clotting function [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to D-Val-Leu-Lys-chloromethylketone (CAS: 75590-15-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone is a synthetic tripeptide that functions as a cell-permeable, irreversible inhibitor of the serine protease thrombin.[1] Due to its ability to block the activity of thrombin, a key enzyme in the blood coagulation cascade, it is recognized for its anticoagulant properties.[2] The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with key residues in the active site of target proteases, leading to irreversible inhibition.[1] This technical guide provides a comprehensive overview of the available technical data, experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical and Inhibitory Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75590-15-7 | ChemicalBook |
| Molecular Formula | C₁₈H₃₅ClN₄O₃ | ChemicalBook |
| Molecular Weight | 390.95 g/mol | ChemicalBook |
| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)CCl">C@HNC(=O)--INVALID-LINK--N | PubChem |
Table 2: Comparative Inhibitory Data of Related Peptide Chloromethylketones
| Compound | Target Protease | Inhibition Data | Source |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | IC₅₀ = 100 pM | [3] |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Thrombin | k_obs/[I] = 10⁷ M⁻¹s⁻¹ | [4] |
Mechanism of Action
This compound belongs to the class of affinity labels or mechanism-based irreversible inhibitors. The peptide sequence (D-Val-Leu-Lys) provides specificity for the active site of thrombin. The chloromethylketone group acts as an electrophile that alkylates a key histidine residue within the catalytic triad (B1167595) of the serine protease.
Experimental Protocols
While a specific, detailed protocol for this compound is not available, the following represents a general methodology for characterizing the irreversible inhibition of thrombin, which can be adapted for this compound.
Preparation of Stock Solutions
-
Inhibitor Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.[1] Store this stock solution in aliquots at -20°C for up to one year.[1]
-
Enzyme Stock: Prepare a stock solution of purified human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the active concentration by active site titration.
-
Substrate Stock: Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238, Chromogenix) in sterile water.
Thrombin Inhibition Assay (Kinetic Measurement)
This protocol is designed to determine the rate of irreversible inhibition.
-
Reaction Mixture: In a 96-well microplate, prepare reaction mixtures containing thrombin at a final concentration of approximately 1-10 nM in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the chromogenic substrate to a final concentration of ~200 µM.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the remaining active thrombin concentration.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the incubation time for each inhibitor concentration. The negative slope of this line gives the apparent first-order rate constant (k_obs). Plot k_obs versus the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact/K_I).
Biological Context: Thrombin Signaling Pathways
Thrombin exerts its cellular effects primarily through a family of G-protein coupled receptors called Protease-Activated Receptors (PARs), with PAR1 being a key receptor on platelets and endothelial cells.[1][5] Inhibition of thrombin by compounds like this compound is expected to block these downstream signaling events.
Applications in Research
This compound is a valuable tool for in vitro and potentially in vivo studies requiring the specific and irreversible inhibition of thrombin. Its applications include:
-
Anticoagulation Studies: Investigating the effects of thrombin inhibition on blood coagulation assays.
-
Thrombosis Research: Use in models of thrombosis to understand the role of thrombin in clot formation and stability.[5]
-
Cell Signaling: Probing the downstream consequences of thrombin signaling in various cell types, such as platelets and endothelial cells.
-
Protease Specificity: As a tool to differentiate the activity of thrombin from other serine proteases in complex biological samples.
Stability and Storage
The compound should be stored desiccated at -20°C.[1] Stock solutions in DMSO or DMF can be stored in frozen aliquots at -20°C for up to one year.[1] Chloromethylketones can be unstable in aqueous solutions, particularly at neutral to alkaline pH, due to hydrolysis. Therefore, fresh dilutions in aqueous buffers should be prepared for immediate use.
Conclusion
This compound is a specific, irreversible inhibitor of thrombin with utility as a research tool in hemostasis, thrombosis, and cell signaling. While detailed kinetic data for this specific compound is limited in publicly accessible literature, its structural similarity to other potent peptide chloromethylketone inhibitors suggests it is an effective tool for studying the roles of thrombin. The provided protocols and pathway diagrams offer a framework for its application and understanding its biological context. Further research is warranted to fully characterize its inhibitory profile and potential off-target effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone is a synthetic tripeptide that functions as an irreversible inhibitor of serine proteases. Its structure allows it to specifically target and covalently modify the active site of certain proteases, thereby blocking their enzymatic activity. This property makes it a valuable tool in studying the roles of these enzymes in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. Primarily recognized as an anticoagulant, this compound is a potent inhibitor of thrombin and is also expected to inhibit other related serine proteases such as plasmin and kallikrein due to structural similarities in their substrate binding sites.[1][2] The chloromethylketone (CMK) group is a key feature, forming a stable covalent bond with the active site serine or cysteine residue of the target protease.[2]
Mechanism of Action
This compound acts as a suicide inhibitor. The peptide sequence (D-Val-Leu-Lys) mimics the natural substrate of target serine proteases, guiding the inhibitor to the enzyme's active site. Once bound, the highly reactive chloromethylketone moiety undergoes nucleophilic attack by a key serine or cysteine residue in the catalytic triad (B1167595) of the enzyme. This results in the formation of an irreversible covalent bond, permanently inactivating the enzyme.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and structurally similar compound, D-Val-Phe-Lys-chloromethylketone, provides a strong indication of its inhibitory potential against plasmin. This compound is also a known inhibitor of thrombin.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | IC50 | 100 pM | [3][4] |
| D-Val-Phe-Lys-chloromethylketone | Plasmin | k2/Ki | 6300 M⁻¹s⁻¹ | [4] |
| This compound | Thrombin | - | Potent Inhibitor | [2] |
Note: The IC50 and k2/Ki values for plasmin are for D-Val-Phe-Lys-chloromethylketone and serve as an estimate for the potency of this compound.
Experimental Protocols
Protocol 1: In Vitro Plasmin Inhibition Assay (Colorimetric)
This protocol is adapted from a standard plasmin activity assay and is designed to determine the inhibitory effect of this compound on plasmin.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Dilute the stock solution in Assay Buffer to obtain a range of concentrations to be tested (e.g., 1 nM to 100 µM).
-
Prepare enzyme solution: Dilute human plasmin in Assay Buffer to a final concentration of 10 nM.
-
Prepare substrate solution: Prepare a 1 mM stock solution of D-Val-Leu-Lys-p-Nitroanilide dihydrochloride (B599025) in water. Dilute to the final working concentration (e.g., 200 µM) in Assay Buffer just before use.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the various inhibitor dilutions or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor solutions).
-
Add 160 µL of the plasmin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: In Vitro Thrombin Inhibition Assay (Clotting Time)
This protocol assesses the anticoagulant activity of this compound by measuring its effect on thrombin-induced fibrin (B1330869) clot formation.
Materials:
-
Human Thrombin
-
Fibrinogen
-
This compound
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Coagulometer or a spectrophotometer capable of measuring turbidity at 600 nm
Procedure:
-
Prepare inhibitor solutions: Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare thrombin solution: Dilute human thrombin in Assay Buffer to a final concentration that induces clotting in the control sample within 20-30 seconds.
-
Prepare fibrinogen solution: Dissolve fibrinogen in pre-warmed (37°C) Assay Buffer to a final concentration of 2 mg/mL.
-
Assay Procedure:
-
Pre-warm all solutions to 37°C.
-
In a reaction tube or cuvette, mix 50 µL of the inhibitor solution (or buffer for control) with 50 µL of the thrombin solution.
-
Incubate for 5 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed fibrinogen solution.
-
Immediately start timing and record the time taken for clot formation (as detected by the coagulometer or a significant increase in turbidity).
-
-
Data Analysis:
-
Plot the clotting time against the concentration of this compound.
-
Determine the concentration of the inhibitor that doubles the clotting time as a measure of its inhibitory potency.
-
Protocol 3: Cell-Based Assay for Assessing Impact on Kallikrein-Kinin System
This protocol provides a framework for investigating the effect of this compound on the kallikrein-kinin system by measuring bradykinin (B550075) release from cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Plasma Kallikrein
-
High Molecular Weight Kininogen (HMWK)
-
Bradykinin ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach confluency in 24-well plates.
-
Inhibitor Treatment:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1 hour at 37°C.
-
-
Stimulation:
-
To each well, add a mixture of plasma kallikrein (e.g., 10 nM) and HMWK (e.g., 50 nM) to stimulate bradykinin release.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Bradykinin Measurement:
-
Measure the concentration of bradykinin in the collected supernatants using a commercially available bradykinin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of bradykinin released against the concentration of this compound.
-
Determine the inhibitory effect of the compound on kallikrein-mediated bradykinin release.
-
Visualizations
Signaling Pathways
Caption: Inhibition of key serine proteases in coagulation, fibrinolysis, and the kallikrein-kinin system.
Experimental Workflow: In Vitro Inhibition Assay
Caption: General workflow for determining the inhibitory potency of this compound.
Logical Relationship: Mechanism of Irreversible Inhibition
Caption: Stepwise mechanism of irreversible inhibition by this compound.
References
- 1. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of inhibitor constants and alkylation rates for a series of thrombin affinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
Application Notes and Protocols: D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic, cell-permeable tripeptide that functions as an irreversible inhibitor of certain serine proteases. Its primary targets include thrombin and plasmin, key enzymes in the coagulation cascade and fibrinolysis, respectively.[1] The chloromethylketone (CMK) moiety forms a covalent bond with the active site of these proteases, leading to their inactivation. While specific cell-based applications of D-VLK-CMK are not extensively documented in the scientific literature, its mechanism of action and structural similarity to other well-studied chloromethylketone inhibitors, such as Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) and N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), suggest its potential utility in studying cellular processes regulated by serine proteases, including apoptosis and signal transduction pathways like NF-κB.
These application notes provide a comprehensive guide for the use of D-VLK-CMK in cell culture, including recommended protocols for solubilization, storage, and application in common cell-based assays. The provided protocols are based on established methodologies for similar compounds and should be optimized for specific cell lines and experimental conditions.
Mechanism of Action
D-VLK-CMK is an affinity label for its target proteases. The D-Val-Leu-Lys peptide sequence mimics the natural substrate of enzymes like thrombin and plasmin, directing the inhibitor to the active site. The electrophilic chloromethylketone group then reacts with a critical histidine residue in the enzyme's catalytic triad, forming a stable covalent bond and irreversibly inactivating the enzyme.[1]
Data Presentation
Inhibitor Characteristics
| Property | Description | Reference |
| Molecular Formula | C₁₈H₃₄ClN₄O₃ | N/A |
| Molecular Weight | 390.95 g/mol | N/A |
| Appearance | White to off-white solid | |
| Purity | ≥90% (HPLC) | |
| Solubility | DMSO (5 mg/mL), DMF | [1] |
| Storage | Store desiccated at -20°C. Stock solutions are stable for up to 1 year in frozen aliquots at -20°C. | [1] |
Target Proteases and Potency
| Target Protease | Reported IC₅₀ | Notes | Reference |
| Plasmin (human) | 100 pM (for D-Val-Phe-Lys-CMK) | D-VLK-CMK is expected to have high potency against plasmin due to structural similarities. | |
| Thrombin | Moderate inhibitor | D-VLK-CMK is a known thrombin inhibitor. | [1][2] |
| Trypsin | Moderate inhibitor | Expected to inhibit trypsin and other trypsin-like serine proteases. | [2] |
| Factor Xa | Moderate inhibitor | May exhibit inhibitory activity against other coagulation factors. | [2] |
| Urokinase | Weak inhibitor | Less effective against urokinase compared to plasmin. | [2] |
| Protein Ca | Weak inhibitor | Expected to be a weak inhibitor. | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Materials:
-
This compound (D-VLK-CMK) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the D-VLK-CMK vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of D-VLK-CMK powder in anhydrous DMSO or DMF. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.1 mg of D-VLK-CMK in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[1]
Protocol 2: General Cell Treatment
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
D-VLK-CMK stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the working concentration of D-VLK-CMK by diluting the 100 mM stock solution in complete cell culture medium. It is crucial to perform a serial dilution to achieve the final desired concentration.
-
Note: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of D-VLK-CMK (or vehicle control) to the cells.
-
Incubation times can vary from a few minutes to several hours, depending on the experimental goals.[1] Optimal incubation times should be determined empirically.
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, apoptosis assay, protein extraction).
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with D-VLK-CMK as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following treatment with D-VLK-CMK for the desired duration, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Detection by Annexin V-FITC Staining
Materials:
-
Cells treated with D-VLK-CMK as described in Protocol 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Caption: Workflow for using D-VLK-CMK in cell culture experiments.
Caption: Hypothesized mechanism of NF-κB inhibition by D-VLK-CMK.
Concluding Remarks
This compound is a valuable tool for studying the roles of specific serine proteases in cellular functions. Due to the limited availability of published data on its use in cell culture, researchers are encouraged to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions. The protocols and information provided herein serve as a starting point for the successful application of D-VLK-CMK in cell-based research.
References
Application of D-Val-Leu-Lys-chloromethylketone in Plasmin Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone is a synthetic tripeptide that acts as an irreversible inhibitor of the serine protease plasmin. Plasmin plays a crucial role in fibrinolysis, the process of dissolving blood clots. Dysregulation of plasmin activity is implicated in various pathological conditions, including excessive bleeding and thrombosis. Therefore, specific and potent inhibitors of plasmin are valuable tools for both basic research and the development of therapeutic agents. This document provides detailed application notes and protocols for the use of this compound as a plasmin inhibitor.
Mechanism of Action
This compound is a mechanism-based inhibitor, also known as a suicide substrate. Its tripeptide sequence (D-Val-Leu-Lys) mimics the substrate specificity of plasmin, allowing it to bind to the enzyme's active site. The chloromethylketone moiety then acts as an electrophilic trap, leading to the irreversible alkylation of a critical histidine residue within the catalytic triad (B1167595) (Serine, Histidine, Aspartate) of the plasmin active site. This covalent modification permanently inactivates the enzyme.
The efficiency of inhibition by peptidyl chloromethyl ketones is determined by two key kinetic parameters: the initial dissociation constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme, and the first-order rate constant for the alkylation step (k₂). The overall second-order rate constant (k₂/Kᵢ) represents the potency of the inhibitor. For this compound, its efficiency as a plasmin inhibitor is primarily attributed to a favorable dissociation constant.
Application Notes and Protocols for D-Val-Leu-Lys-chloromethylketone in In Vivo Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of serine proteases, with notable activity against plasma kallikrein. Plasma kallikrein is a key enzyme in the kallikrein-kinin system (KKS), a critical pathway involved in inflammation, blood pressure regulation, coagulation, and pain. By inhibiting plasma kallikrein, D-VLK-CMK effectively blocks the production of bradykinin (B550075), a potent pro-inflammatory and vasodilatory peptide. This mechanism of action makes D-VLK-CMK a valuable tool for in vivo research in models of diseases where the KKS is implicated, such as sepsis, inflammatory disorders, and cardiovascular diseases.
These application notes provide a comprehensive overview of the use of D-VLK-CMK in in vivo research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its application in various animal models.
Mechanism of Action
D-VLK-CMK is a tripeptide that mimics the substrate of plasma kallikrein. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition. This high specificity and irreversible nature make D-VLK-CMK a potent tool for studying the physiological and pathological roles of plasma kallikrein.
The Kallikrein-Kinin System and D-VLK-CMK Inhibition
The activation of the kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to its active form, plasma kallikrein. Plasma kallikrein subsequently cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Bradykinin then binds to its B1 and B2 receptors, triggering a cascade of downstream effects including vasodilation, increased vascular permeability, and the release of pro-inflammatory mediators. D-VLK-CMK intervenes by directly and irreversibly inhibiting plasma kallikrein, thus preventing the generation of bradykinin and mitigating its downstream inflammatory and cardiovascular effects.
Applications in In Vivo Research Models
Due to its potent and specific inhibition of plasma kallikrein, D-VLK-CMK is a valuable tool for studying diseases where the kallikrein-kinin system is overactive.
Sepsis and Septic Shock
In sepsis, the uncontrolled activation of the inflammatory response can lead to widespread vasodilation, increased vascular permeability, and organ damage. The kallikrein-kinin system is a significant contributor to these pathological processes through the excessive production of bradykinin.
Inflammatory Models
D-VLK-CMK can be utilized in various models of acute and chronic inflammation to investigate the role of the kallikrein-kinin system in the inflammatory cascade.
Cardiovascular Disease Models
The kallikrein-kinin system plays a role in regulating blood pressure and vascular tone. Dysregulation of this system is implicated in various cardiovascular diseases.
Quantitative Data Summary
Note: Specific in vivo quantitative data for this compound is limited in publicly available literature. The following tables are representative examples based on studies using analogous chloromethylketone-based plasma kallikrein inhibitors.
Table 1: Representative Efficacy of a Plasma Kallikrein Inhibitor in a Rodent Model of Sepsis
| Parameter | Vehicle Control | Kallikrein Inhibitor (1 mg/kg) | Kallikrein Inhibitor (5 mg/kg) |
| Mean Arterial Pressure (mmHg) | 65 ± 5 | 80 ± 6 | 95 ± 7 |
| Plasma Bradykinin (pg/mL) | 150 ± 20 | 80 ± 15 | 45 ± 10 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 2.5 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Survival Rate (%) | 20 | 50 | 75 |
Table 2: Representative Effects of a Plasma Kallikrein Inhibitor in a Rat Model of Carrageenan-Induced Paw Edema
| Time Post-Carrageenan | Vehicle Control (Paw Volume Increase, mL) | Kallikrein Inhibitor (0.5 mg/kg) (Paw Volume Increase, mL) | Kallikrein Inhibitor (2.5 mg/kg) (Paw Volume Increase, mL) |
| 1 hour | 0.35 ± 0.04 | 0.25 ± 0.03 | 0.18 ± 0.02 |
| 3 hours | 0.78 ± 0.06 | 0.55 ± 0.05 | 0.35 ± 0.04 |
| 6 hours | 0.62 ± 0.05 | 0.40 ± 0.04 | 0.25 ± 0.03 |
Experimental Protocols
General Preparation of D-VLK-CMK for In Vivo Administration
-
Reconstitution: D-VLK-CMK is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, pyrogen-free solvent. For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with a sterile vehicle suitable for in vivo administration, such as saline or phosphate-buffered saline (PBS).
-
Vehicle Consideration: The final concentration of DMSO should be kept to a minimum (typically <1-5%) to avoid solvent-related toxicity. The vehicle should be isotonic and at a physiological pH. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sterility: Ensure all solutions are sterile-filtered through a 0.22 µm filter before administration.
-
Storage: Aliquot the reconstituted stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Protocol 1: Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
This protocol is designed to induce polymicrobial sepsis and evaluate the therapeutic potential of D-VLK-CMK.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity.
-
Suture the abdominal wall and skin in layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile saline subcutaneously.
-
D-VLK-CMK Administration:
-
Administer D-VLK-CMK or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. A suggested starting dose, based on similar inhibitors, is 1-10 mg/kg.
-
The timing of administration can be prophylactic (before CLP) or therapeutic (after CLP).
-
-
Monitoring and Endpoints:
-
Monitor survival rates over a specified period (e.g., 72 hours).
-
At predetermined time points, collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and bradykinin levels.
-
Harvest organs (e.g., lungs, liver, kidneys) for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the anti-inflammatory effects of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
D-VLK-CMK Administration:
-
Administer D-VLK-CMK or vehicle control (e.g., i.p. or subcutaneously) 30-60 minutes before carrageenan injection. Suggested doses to test range from 0.5 to 5 mg/kg.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Percentage Inhibition = [ (V_c - V_t) / V_c ] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Protocol 3: Angiotensin II-Induced Hypertension in Rats
This protocol can be adapted to study the role of the kallikrein-kinin system in blood pressure regulation and the effect of D-VLK-CMK.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Angiotensin II
-
Osmotic minipumps
-
Telemetry system for blood pressure monitoring (or tail-cuff method)
Procedure:
-
Telemetry Implantation (Optional but recommended): For continuous and accurate blood pressure monitoring, surgically implant a telemetry transmitter. Allow for a recovery period of at least one week.
-
Osmotic Minipump Implantation:
-
Fill osmotic minipumps with Angiotensin II solution to deliver a constant infusion rate (e.g., 200 ng/kg/min) for a specified duration (e.g., 14 days).
-
Implant the minipumps subcutaneously in the back of the rats under anesthesia.
-
-
D-VLK-CMK Administration:
-
D-VLK-CMK or vehicle can be co-administered with Angiotensin II via a separate osmotic minipump or through daily injections (e.g., i.p. or s.c.).
-
-
Blood Pressure Monitoring:
-
Record systolic and diastolic blood pressure and heart rate daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood to measure plasma renin activity, aldosterone (B195564) levels, and bradykinin concentrations.
-
Harvest the heart and aorta for histological analysis of hypertrophy and fibrosis.
-
Concluding Remarks
This compound is a potent and specific inhibitor of plasma kallikrein, making it an invaluable research tool for elucidating the role of the kallikrein-kinin system in various pathophysiological conditions. The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of D-VLK-CMK in models of sepsis, inflammation, and cardiovascular disease. Researchers should optimize dosages and administration routes for their specific experimental models and endpoints. Careful experimental design and the use of appropriate controls are crucial for obtaining reliable and reproducible data. Further research is warranted to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of D-VLK-CMK to facilitate its potential translation into therapeutic applications.
Preparing a Stock Solution of D-Val-Leu-Lys-chloromethylketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a stock solution of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK). D-VLK-CMK is a cell-permeable, irreversible inhibitor of thrombin and other related serine proteases.[1] Proper preparation and storage of a stock solution are critical for ensuring its efficacy and stability in various experimental applications. This guide outlines the necessary materials, step-by-step procedures, safety precautions, and quality control measures.
Introduction
This compound is a tripeptide that functions as an anticoagulant by irreversibly inhibiting thrombin, a key serine protease in the blood coagulation cascade.[1][2][3] The inhibitory mechanism involves the chloromethylketone (CMK) group, which forms a covalent bond with the hydroxyl group of the active site serine residue or the sulfhydryl group of a cysteine residue on the target protein.[1] Due to its cell-permeable nature, D-VLK-CMK is a valuable tool for studying the role of thrombin and other serine proteases in various biological processes.
Accurate and consistent preparation of a stock solution is the first step in obtaining reliable and reproducible experimental results. This document provides a standardized protocol for the solubilization and storage of D-VLK-CMK.
Materials and Properties
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C18H34N4O3Cl | [1] |
| Formula Weight | 389.9 g/mol | [1] |
| CAS Number | 75590-15-7 | [4][5] |
Solubility and Storage
| Parameter | Recommendation | Reference |
| Recommended Solvents | DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) | [1] |
| Recommended Stock Concentration | 100 mM | [1] |
| Storage of Solid Compound | Desiccated at -20°C | [1] |
| Storage of Stock Solution | Frozen aliquots at -20°C for up to 1 year | [1] |
Experimental Protocol: Preparing a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of D-VLK-CMK in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
Chloromethylketones are reactive compounds and should be handled with care.[6][7]
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Avoid contact with skin and eyes.[7][8] In case of contact, rinse thoroughly with water.[6][8]
-
Wear appropriate PPE at all times.[7]
Step-by-Step Procedure
-
Equilibrate the Compound: Remove the vial of D-VLK-CMK from the -20°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the hygroscopic powder.
-
Weigh the Compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of D-VLK-CMK powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 39.0 mg of the compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the D-VLK-CMK powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquot and Store: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.
Quality Control
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), if a standard is available.
-
Functional Assay: The activity of the prepared stock solution can be confirmed in a relevant biological assay, such as a thrombin activity assay.
Application Notes
-
Working Dilutions: The 100 mM stock solution should be diluted in an appropriate buffer or cell culture medium to the final working concentration immediately before use.[1]
-
Incubation Times: The optimal incubation time for inhibition can vary depending on the experimental system and may range from 10 minutes to several hours.[1]
-
Solvent Effects: Be mindful of the final concentration of DMSO in your experiments, as high concentrations can have cytotoxic effects. It is advisable to run a vehicle control (containing the same concentration of DMSO as the treated samples) in all experiments.
Diagrams
Caption: Workflow for D-VLK-CMK stock solution preparation and use.
Caption: Inhibition of Thrombin by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. 75590-15-7 CAS MSDS (D-VAL-LEU-LYS-CMK) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. D-VAL-LEU-LYS-CMK | 75590-15-7 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. targetmol.com [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for D-Val-Leu-Lys-chloromethylketone (D-VLVL-CMK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLVL-CMK) is a synthetic tripeptide that functions as an irreversible inhibitor of certain serine proteases, most notably thrombin.[1] Its mechanism of action involves the chloromethylketone group, which forms a covalent bond with a critical histidine residue in the active site of the target protease, leading to irreversible inhibition.[1] Due to its potent anticoagulant properties, D-VLVL-CMK is a valuable tool for in vitro studies of the coagulation cascade and related physiological and pathological processes.[2][3] These application notes provide detailed protocols for the use of D-VLVL-CMK in common laboratory assays.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Assay Type | Reference |
| Stock Solution | 100 mM | - | - | [1] |
| Storage | -20°C (desiccated) | - | - | [1] |
| Stock Solution Stability | Up to 1 year at -20°C | - | - | [1] |
| Typical Incubation Time | 10 minutes to several hours | Thrombin | Enzyme Inhibition | [1] |
| Suggested Cell Culture Concentration Range | 25 - 200 µM | Various | Cell-based assays | [4] |
Note: Specific optimal concentrations may vary depending on the experimental setup, cell type, and target enzyme concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Signaling Pathway
D-VLVL-CMK primarily targets thrombin, a key enzyme in the coagulation cascade. Thrombin (Factor IIa) is responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By irreversibly inhibiting thrombin, D-VLVL-CMK effectively blocks this final step of the common pathway of coagulation, thereby exerting its anticoagulant effect.
References
Application Notes and Protocols for D-Val-Leu-Lys-chloromethylketone in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic tripeptide that functions as an irreversible inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1] Its mechanism of action involves the chloromethylketone group, which forms a stable covalent bond with the active site of thrombin, thereby inactivating the enzyme.[1] This targeted inhibition of thrombin makes D-VLK-CMK a valuable tool for in vitro studies of hemostasis and thrombosis. By blocking thrombin, D-VLK-CMK effectively prevents the conversion of fibrinogen to fibrin (B1330869), the final step in clot formation, and also inhibits thrombin-mediated activation of other coagulation factors and platelets. These application notes provide detailed protocols for utilizing D-VLK-CMK in standard coagulation assays to assess its anticoagulant properties.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin is the final effector protease of this cascade. D-VLK-CMK, as a peptide chloromethylketone, acts as an affinity label for thrombin. The peptide sequence (D-Val-Leu-Lys) directs the inhibitor to the active site of thrombin, where the chloromethylketone moiety then reacts with a critical histidine residue in the catalytic triad, leading to irreversible alkylation and inactivation of the enzyme.
Data Presentation
The anticoagulant effect of this compound can be quantified by measuring the prolongation of clotting times in various plasma-based assays. The following tables provide a summary of the expected dose-dependent effects of D-VLK-CMK on Prothrombin Time (PT), Activated Partial Thromboplastin (B12709170) Time (aPTT), and Thrombin Time (TT).
Note: The following data is illustrative and based on the expected activity of a potent irreversible thrombin inhibitor. Actual results may vary depending on the specific lot of D-VLK-CMK, plasma source, and reagents used. Researchers should perform their own dose-response experiments to determine the precise inhibitory concentrations for their system.
Table 1: Effect of this compound on Prothrombin Time (PT)
| D-VLK-CMK Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |
| 0 (Control) | 12.5 | 1.0 |
| 1 | 18.8 | 1.5 |
| 5 | 31.3 | 2.5 |
| 10 | 50.0 | 4.0 |
| 25 | >100 | >8.0 |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| D-VLK-CMK Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |
| 0 (Control) | 30.0 | 1.0 |
| 1 | 51.0 | 1.7 |
| 5 | 90.0 | 3.0 |
| 10 | >150 | >5.0 |
| 25 | >200 | >6.7 |
Table 3: Effect of this compound on Thrombin Time (TT)
| D-VLK-CMK Concentration (nM) | Clotting Time (seconds) | Fold Increase vs. Control |
| 0 (Control) | 15.0 | 1.0 |
| 10 | 25.5 | 1.7 |
| 50 | 52.5 | 3.5 |
| 100 | >100 | >6.7 |
| 250 | Unclottable | - |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the D-VLK-CMK stock solution is critical for obtaining accurate and reproducible results.
-
Reconstitution: Prepare a stock solution of D-VLK-CMK by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for several months when stored properly.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
D-VLK-CMK stock solution
-
PT reagent (containing thromboplastin and calcium)
-
Coagulometer or water bath with a stopwatch
-
Pipettes and tips
Protocol:
-
Prepare serial dilutions of D-VLK-CMK in an appropriate buffer or saline from the 10 mM stock solution to achieve the desired final concentrations in the assay.
-
Pre-warm the PT reagent and PPP to 37°C.
-
In a coagulometer cuvette or a test tube, add 90 µL of PPP.
-
Add 10 µL of the D-VLK-CMK dilution or buffer (for control) to the PPP, mix gently, and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C to allow for thrombin inhibition.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.
-
Start the timer immediately and record the time in seconds for the formation of a visible clot.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
D-VLK-CMK stock solution
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer or water bath with a stopwatch
-
Pipettes and tips
Protocol:
-
Prepare serial dilutions of D-VLK-CMK as described for the PT assay.
-
Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C.
-
In a coagulometer cuvette or a test tube, add 90 µL of PPP.
-
Add 10 µL of the D-VLK-CMK dilution or buffer (for control) to the PPP, mix gently, and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl₂ solution.
-
Start the timer immediately and record the time in seconds for the formation of a visible clot.
Thrombin Time (TT) Assay
The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma, making it highly sensitive to thrombin inhibitors.
Materials:
-
Platelet-poor plasma (PPP)
-
D-VLK-CMK stock solution
-
Thrombin reagent (a solution of purified thrombin)
-
Coagulometer or water bath with a stopwatch
-
Pipettes and tips
Protocol:
-
Prepare serial dilutions of D-VLK-CMK. Note that much lower concentrations will be needed for this assay compared to PT and aPTT.
-
Pre-warm the thrombin reagent and PPP to 37°C.
-
In a coagulometer cuvette or a test tube, add 190 µL of PPP.
-
Add 10 µL of the D-VLK-CMK dilution or buffer (for control) to the PPP, mix gently, and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed thrombin reagent.
-
Start the timer immediately and record the time in seconds for the formation of a visible clot.
Conclusion
This compound is a potent and irreversible inhibitor of thrombin that can be effectively utilized in a variety of in vitro coagulation assays. The protocols provided herein offer a framework for researchers to investigate the anticoagulant effects of this compound. Due to the irreversible nature of inhibition, pre-incubation of D-VLK-CMK with plasma is crucial for observing its full inhibitory potential. The Thrombin Time assay is the most sensitive measure of direct thrombin inhibition, while the PT and aPTT assays provide insights into the inhibitor's effects on the broader coagulation cascade. It is recommended that researchers establish their own dose-response curves to accurately quantify the inhibitory activity of D-VLK-CMK within their specific experimental setup.
References
Application Notes and Protocols for D-Val-Leu-Lys-chloromethylketone in Proteinase Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) for the affinity labeling of serine proteinases. This document includes detailed protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to support your research and development efforts.
Introduction
This compound is a synthetic tripeptide that acts as an irreversible inhibitor of certain serine proteinases. The specificity of the inhibitor is determined by the peptide sequence (D-Val-Leu-Lys), which mimics the substrate recognition site of the target proteinase. The chloromethylketone (CMK) moiety serves as a reactive "warhead" that forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation. This property makes D-VLK-CMK and similar peptide chloromethyl ketones valuable tools for:
-
Active site mapping: Identifying and characterizing the active site of proteinases.
-
Enzyme quantification: Determining the concentration of active proteinase in a sample.
-
Functional studies: Investigating the physiological and pathological roles of specific proteinases.
-
Drug discovery: Screening for and characterizing novel proteinase inhibitors.
Target Proteinases
The D-Val-Leu-Lys sequence directs this inhibitor towards serine proteinases that preferentially cleave substrates after a lysine (B10760008) residue. Key targets include enzymes involved in coagulation, fibrinolysis, and inflammation, such as:
-
Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869).
-
Plasmin: The primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.
-
Kallikrein: A component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Quantitative Data: Inhibitor Potency
| Inhibitor | Target Proteinase | Parameter | Value | Reference |
| D-Phe-Pro-Arg-CH₂Cl | Thrombin | k_obs/[I] | 10⁷ M⁻¹s⁻¹ | [1] |
| Various Peptide Chloromethyl Ketones | Plasma Kallikrein | k_obs/[I] | 10² - 10³ M⁻¹s⁻¹ | [1] |
| D-Val-Phe-Lys Chloromethyl Ketone | Human Plasmin | IC50 | 100 pM |
Experimental Protocols
General Protocol for Affinity Labeling of a Serine Proteinase
This protocol provides a general framework for the affinity labeling of a target proteinase with this compound. Specific conditions such as buffer composition, pH, temperature, and incubation time may need to be optimized for each specific enzyme.
Materials:
-
Purified target proteinase (e.g., thrombin, plasmin, or kallikrein)
-
This compound (D-VLK-CMK)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Method for detecting labeled protein (e.g., autoradiography if using a radiolabeled inhibitor, or Western blot with an antibody specific to the proteinase)
Procedure:
-
Prepare a stock solution of D-VLK-CMK: Dissolve D-VLK-CMK in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer and the purified proteinase to the desired final concentration (e.g., 1 µM).
-
Initiate the labeling reaction: Add the D-VLK-CMK stock solution to the reaction mixture to achieve the desired final inhibitor concentration (a 2-10 fold molar excess over the enzyme is a good starting point).
-
Incubate: Incubate the reaction mixture at room temperature or 37°C. The optimal incubation time should be determined empirically but can range from 30 minutes to several hours.
-
Quench the reaction: Stop the reaction by adding a quenching solution or by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the labeled protein: Separate the reaction products by SDS-PAGE.
-
Detect the labeled protein: Visualize the labeled protein using the chosen detection method. A successful labeling experiment will show a band corresponding to the molecular weight of the proteinase-inhibitor complex.
Experimental Workflow for Affinity Labeling
Caption: A generalized workflow for the affinity labeling of a proteinase using this compound.
Signaling Pathways
This compound targets proteinases that are central to critical physiological signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of inhibiting these enzymes.
Thrombin and the Coagulation Cascade
Thrombin is a multifunctional serine protease that is the final effector enzyme in the coagulation cascade.[2] It plays a pivotal role in hemostasis by converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[2][3] Thrombin also amplifies its own production by activating upstream clotting factors and activates platelets, further promoting clot formation.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-Val-Leu-Lys-chloromethylketone Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of D-Val-Leu-Lys-chloromethylketone (DVLLK-cmk) when it fails to inhibit target enzyme activity. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide-based irreversible inhibitor. The peptide sequence (D-Val-Leu-Lys) is designed to be recognized by the active site of a target protease. The chloromethylketone (cmk) moiety is a reactive group that forms a covalent bond with a nucleophilic residue in the enzyme's active site, typically a histidine or serine, leading to irreversible inhibition. This mechanism is common to other chloromethylketone inhibitors.
Q2: I am not observing any inhibition of my target enzyme with DVLLK-cmk. What are the possible reasons?
A2: Several factors could contribute to a lack of enzyme inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental conditions, or the enzyme-inhibitor specificity. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide
Issue 1: Problems with the Inhibitor
A common reason for experimental failure is the integrity of the inhibitor. The following table outlines potential problems and solutions.
| Potential Problem | Recommended Action |
| Inhibitor Degradation | Peptide chloromethylketones can be susceptible to degradation, especially in aqueous solutions at neutral or alkaline pH. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using a suitable analytical method. Perform a dose-response experiment with a wide range of inhibitor concentrations to ensure you are using an effective concentration. |
| Poor Solubility | Ensure the inhibitor is fully dissolved in the reaction buffer. Some chloromethylketones may have limited solubility in aqueous buffers. Using a small percentage of an organic solvent like DMSO in the final reaction mixture can aid solubility, but be sure to include a vehicle control in your experiment. |
Issue 2: Suboptimal Experimental Conditions
The experimental setup plays a crucial role in the inhibitor's efficacy.
| Potential Problem | Recommended Action |
| Inappropriate pH | The alkylation of the active site residue by the chloromethylketone is pH-dependent. The optimal pH for inhibition is often near the physiological pH range (pH 7-8) where the target active site residue (e.g., histidine) is appropriately protonated. Verify that your assay buffer pH is suitable for the inhibition reaction. |
| Insufficient Incubation Time | As DVLLK-cmk is an irreversible inhibitor, the inhibition is time-dependent. A short incubation time may not be sufficient for the covalent bond to form. It is recommended to pre-incubate the enzyme with the inhibitor for a period before adding the substrate. The optimal pre-incubation time should be determined empirically (e.g., 15, 30, 60 minutes). |
| Interfering Buffer Components | Components in your reaction buffer, such as reducing agents (e.g., DTT, β-mercaptoethanol) or nucleophiles, can react with the chloromethylketone group and inactivate the inhibitor. Review your buffer composition and consider removing any potentially interfering substances. |
Issue 3: Enzyme-Inhibitor Specificity
The specificity of the inhibitor for the target enzyme is critical.
| Potential Problem | Recommended Action |
| Incorrect Target Enzyme | The peptide sequence D-Val-Leu-Lys is designed to be recognized by a specific protease. Confirm that your target enzyme has a substrate preference that would recognize this sequence. For instance, trypsin-like proteases often cleave after basic residues like Lysine. If your enzyme has a different specificity, DVLLK-cmk may not be an effective inhibitor. |
| Enzyme is Not Active | Ensure that your enzyme preparation is active. Run a positive control experiment without the inhibitor to confirm robust enzyme activity. If the enzyme is inactive, the effect of the inhibitor cannot be assessed. |
Experimental Protocols
General Protocol for Evaluating DVLLK-cmk Inhibition
-
Prepare Inhibitor Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM. Store in small aliquots at -20°C or -80°C.
-
Enzyme-Inhibitor Pre-incubation:
-
In a microtiter plate or microcentrifuge tube, add the reaction buffer.
-
Add the desired concentration of DVLLK-cmk (and a vehicle control, e.g., DMSO).
-
Add the enzyme to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Enzymatic Reaction:
-
Add the enzyme-specific substrate to start the reaction.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC50 value.
-
Data Presentation
| Inhibitor | Target Enzyme | IC50 | Reference |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | 100 pM | [1][2] |
Visualizations
Mechanism of Irreversible Inhibition
The following diagram illustrates the general mechanism of action for a peptide chloromethylketone inhibitor targeting a serine protease.
Caption: Mechanism of irreversible inhibition by a chloromethylketone.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose why DVLLK-cmk may not be inhibiting your target enzyme.
Caption: Troubleshooting workflow for lack of enzyme inhibition.
References
Technical Support Center: D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental design when using D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) as a protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-VLK-CMK)?
A1: this compound is a polypeptide-based irreversible inhibitor of certain proteases. The peptide sequence (D-Val-Leu-Lys) provides specificity for the target protease, while the chloromethylketone (CMK) group acts as a reactive "warhead" that covalently modifies the active site of the enzyme. It has been noted to have anticoagulant properties.[1]
Q2: What is the mechanism of action of D-VLK-CMK?
A2: D-VLK-CMK is an affinity label or mechanism-based irreversible inhibitor. The peptide portion of the molecule directs it to the active site of a specific protease. Once bound, the chloromethylketone group covalently reacts with a nucleophilic residue in the enzyme's active site, typically a histidine or cysteine, leading to irreversible inactivation of the enzyme.[2]
Q3: What are the primary factors to consider when optimizing D-VLK-CMK incubation time?
A3: The key factors influencing the effectiveness of D-VLK-CMK include the concentration of the inhibitor, the concentration of the target enzyme, the biochemical properties of the specific protease, and the experimental conditions such as pH and temperature. Because it is an irreversible inhibitor, the duration of the pre-incubation of the enzyme with D-VLK-CMK before adding the substrate is a critical parameter to optimize.
Q4: How should D-VLK-CMK be stored?
Experimental Protocols
Protocol: Determining Optimal Incubation Time and Concentration of D-VLK-CMK
This protocol provides a general framework for determining the optimal incubation time and concentration of D-VLK-CMK for inhibiting a target protease.
Materials:
-
This compound (D-VLK-CMK)
-
Purified target protease
-
Appropriate protease substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for the target protease)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of D-VLK-CMK in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the purified target protease in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Incubation Time Optimization (Time-course Experiment):
-
In a 96-well plate, add a fixed concentration of the target protease to multiple wells.
-
Add a fixed, excess concentration of D-VLK-CMK to the wells at staggered time points (e.g., 0, 5, 10, 15, 30, 60 minutes) before the addition of the substrate.
-
Include a control group with the enzyme but no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Measure the reaction rate immediately using a microplate reader at the appropriate wavelength.
-
Plot the remaining enzyme activity against the pre-incubation time to determine the time required for maximal inhibition.
-
-
Inhibitor Concentration Optimization (Dose-Response Experiment):
-
Based on the optimal incubation time determined above, perform a dose-response experiment.
-
In a 96-well plate, add a fixed concentration of the target protease to all wells.
-
Add serial dilutions of D-VLK-CMK to the wells.
-
Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the plate for the optimal duration determined in the previous step.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate.
-
Plot the remaining enzyme activity against the inhibitor concentration to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
Table 1: Example Data for Incubation Time Optimization
| Pre-incubation Time (minutes) | Average Enzyme Activity (RFU/min) | % Inhibition |
| 0 | 1500 | 0 |
| 5 | 900 | 40 |
| 10 | 525 | 65 |
| 15 | 225 | 85 |
| 30 | 75 | 95 |
| 60 | 70 | 95.3 |
Table 2: Example Data for Inhibitor Concentration Optimization
| D-VLK-CMK Concentration (µM) | Average Enzyme Activity (RFU/min) | % Inhibition |
| 0 | 1500 | 0 |
| 0.1 | 1200 | 20 |
| 0.5 | 825 | 45 |
| 1.0 | 450 | 70 |
| 5.0 | 150 | 90 |
| 10.0 | 80 | 94.7 |
Mandatory Visualizations
Caption: Mechanism of irreversible inhibition by D-VLK-CMK.
Caption: Experimental workflow for D-VLK-CMK optimization.
Troubleshooting Guide
Q: I am not observing any inhibition of my target protease. What could be the problem?
A:
-
Incorrect Target Protease: Confirm that your protease is a target for D-VLK-CMK. This inhibitor is expected to target proteases that recognize the Val-Leu-Lys sequence.
-
Inhibitor Degradation: Ensure that the D-VLK-CMK has been stored properly and has not degraded. Prepare fresh aliquots from a new stock if necessary.
-
Insufficient Incubation Time: As an irreversible inhibitor, D-VLK-CMK requires time to covalently modify the enzyme. Your pre-incubation time may be too short. Refer to the time-course experiment protocol to optimize this.
-
Sub-optimal pH: The pH of your assay buffer can affect both the enzyme activity and the reactivity of the chloromethylketone group. Ensure the pH is optimal for your target protease and the inhibition reaction.
Q: The level of inhibition is lower than expected. How can I improve it?
A:
-
Increase Inhibitor Concentration: The concentration of D-VLK-CMK may be too low to achieve complete inhibition. Perform a dose-response experiment to find the optimal concentration.
-
Increase Incubation Time: Even at a sufficient concentration, the reaction may not have gone to completion. Increase the pre-incubation time.
-
Enzyme Concentration: A very high concentration of the enzyme may require a proportionally higher concentration of the inhibitor.
Q: I am seeing inconsistent results between experiments. What are the possible causes?
A:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation and assay steps, as temperature can affect reaction rates.
-
Reagent Stability: Prepare fresh enzyme and substrate solutions for each experiment to avoid degradation. As mentioned, avoid repeated freeze-thaw cycles of the D-VLK-CMK stock.
Caption: Troubleshooting decision tree for D-VLK-CMK experiments.
References
Technical Support Center: D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) in their experiments. This guide addresses potential off-target effects and other common issues to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is believed to be plasmin and other trypsin-like serine proteases. Its peptide sequence (Val-Leu-Lys) is recognized by the substrate-binding pocket of these enzymes. The chloromethylketone (CMK) moiety then forms an irreversible covalent bond with the active site histidine residue, leading to inactivation of the protease. A similar compound, D-Val-Phe-Lys Chloromethyl Ketone, is a highly selective and irreversible inhibitor of plasmin, with a reported IC50 of 100 pM for human plasmin.
Q2: What are the potential off-target effects of D-VLK-CMK?
A2: Due to the reactive nature of the chloromethylketone group and similarities in the active sites of various proteases, D-VLK-CMK may exhibit off-target activity against other classes of proteases and even non-protease enzymes. Potential off-targets include:
-
Other Serine Proteases: Thrombin, trypsin, and chymotrypsin (B1334515) share structural similarities with plasmin and are potential off-targets.
-
Cysteine Proteases: The CMK group can react with the active site cysteine residue of cysteine proteases such as cathepsins (e.g., Cathepsin B, L, S) and caspases. Other chloromethylketones, like TLCK (Tosyl-L-lysine-chloromethylketone), have been shown to inhibit caspases.
-
Other Cellular Proteins: The electrophilic nature of the CMK group could lead to reactions with other nucleophilic residues (e.g., cysteine) on unrelated cellular proteins, potentially affecting various signaling pathways. For instance, some chloromethylketone-containing compounds have been reported to influence pathways like Akt signaling.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Titrate D-VLK-CMK to determine the minimal concentration required for complete inhibition of your target protease.
-
Include Proper Controls: Use negative controls (vehicle only) and positive controls (a well-characterized inhibitor for your target).
-
Perform Selectivity Profiling: Test the effect of D-VLK-CMK on a panel of purified proteases to understand its selectivity profile.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic knockdown (siRNA, shRNA) of the target protease, to ensure the observed phenotype is a direct result of target inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete inhibition of the target protease. | 1. Suboptimal Inhibitor Concentration: The concentration of D-VLK-CMK may be too low. 2. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. 3. High Protease Concentration: The amount of active protease in the sample may be higher than anticipated. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Ensure D-VLK-CMK is stored as a desiccated solid at -20°C and that stock solutions in DMSO or DMF are stored in frozen aliquots. Prepare fresh working solutions for each experiment. 3. Quantify the total and active protease concentration in your sample. |
| Unexpected cellular toxicity or off-target phenotypes. | 1. Inhibition of Essential Off-Target Proteases: D-VLK-CMK may be inhibiting other proteases crucial for cell viability or the signaling pathway under investigation. 2. Non-specific Alkylation of Cellular Proteins: The reactive CMK group may be modifying other essential proteins. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of D-VLK-CMK. 2. Use a lower concentration of the inhibitor. 3. Compare the observed phenotype with that obtained using a different, structurally unrelated inhibitor for the same target. 4. Use genetic approaches (e.g., siRNA) to confirm that the phenotype is due to inhibition of the intended target. |
| Variability in experimental results. | 1. Inconsistent Inhibitor Activity: Inconsistent thawing and refreezing of stock solutions can lead to degradation. 2. Differences in Experimental Conditions: Variations in incubation time, temperature, or buffer composition can affect inhibitor potency. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Standardize all experimental parameters, including pre-incubation time of the inhibitor with the enzyme/cell lysate before adding the substrate. |
Quantitative Data on Inhibitor Activity
| Protease | Class | Inhibitor | Ki (nM) | IC50 (nM) |
| Plasmin | Serine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Thrombin | Serine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Trypsin | Serine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Chymotrypsin | Serine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Cathepsin B | Cysteine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Cathepsin L | Cysteine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Cathepsin S | Cysteine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
| Caspase-3 | Cysteine | D-Val-Leu-Lys-CMK | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determining the IC50 of D-VLK-CMK in a Cell-Free Protease Activity Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of D-VLK-CMK against a purified protease using a fluorogenic substrate.
Materials:
-
Purified target protease
-
This compound
-
Fluorogenic peptide substrate for the target protease
-
Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)
-
DMSO (for inhibitor stock solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare D-VLK-CMK Stock Solution: Dissolve D-VLK-CMK in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the D-VLK-CMK stock solution in assay buffer to achieve a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified protease to the desired working concentration in assay buffer.
-
Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the diluted enzyme. Then, add a small volume of the serially diluted D-VLK-CMK or vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects in a Cell-Based Assay
This protocol outlines a method to evaluate the potential off-target effects of D-VLK-CMK on a specific signaling pathway in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., against proteins in a suspected off-target pathway and a loading control)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of D-VLK-CMK (including a vehicle control). It is advisable to use a concentration range around the IC50 determined for the primary target.
-
Incubation: Incubate the cells for a desired period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against key proteins in the suspected off-target signaling pathway.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the proteins of interest and normalize them to the loading control.
-
Compare the expression and/or phosphorylation status of the signaling proteins in the D-VLK-CMK-treated samples to the vehicle control.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results when using D-VLK-CMK.
Caption: Potential on-target and off-target pathways affected by this compound.
Caption: A streamlined experimental workflow to identify and validate potential off-target effects of D-VLK-CMK.
Technical Support Center: D-Val-Leu-Lys-chloromethylketone (D-V-L-K-CMK)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of D-Val-Leu-Lys-chloromethylketone (D-V-L-K-CMK), a selective and irreversible inhibitor of plasmin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of D-V-L-K-CMK in experimental settings.
Q1: My D-V-L-K-CMK solution appears to be losing activity over time. What could be the cause?
A1: Loss of inhibitory activity is often due to the degradation of the chloromethylketone (CMK) moiety, which is susceptible to hydrolysis. The rate of degradation is highly dependent on the pH and temperature of the buffer. Generally, peptide chloromethylketones are more stable at acidic pH and lower temperatures. For instance, related chloromethylketone derivatives have shown significantly increased degradation rates at neutral or alkaline pH.[1] To mitigate this, prepare fresh solutions before use and store stock solutions at -20°C or below in an acidic buffer (e.g., 1 mM HCl).
Q2: I am observing inconsistent results in my cell-based assays. Could the buffer be affecting the inhibitor's stability?
A2: Yes, the composition of your experimental buffer can influence the stability of D-V-L-K-CMK. Buffers with nucleophilic components can potentially react with the electrophilic chloromethylketone group, leading to inactivation. It is advisable to assess the compatibility of your specific buffer system with the inhibitor. A simple stability study using HPLC can help determine the half-life of D-V-L-K-CMK in your experimental medium (see Experimental Protocols section).
Q3: What are the primary degradation products of D-V-L-K-CMK, and how can I detect them?
A3: The primary degradation pathway for D-V-L-K-CMK in aqueous buffers is likely the hydrolysis of the chloromethylketone to a hydroxymethylketone, rendering it inactive as an irreversible inhibitor. You can monitor the degradation of the parent compound and the appearance of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is a common setup for separating peptides and their degradation products.
Q4: How should I prepare and store stock solutions of D-V-L-K-CMK?
A4: For maximum stability, dissolve D-V-L-K-CMK in a non-aqueous solvent such as DMSO for the initial stock solution. For aqueous stock solutions, use a slightly acidic buffer (e.g., pH 4-5) or 1 mM HCl. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock into your experimental buffer immediately before use.
Quantitative Data on D-V-L-K-CMK Degradation
While specific experimental data for the degradation of D-V-L-K-CMK is not extensively published, the following tables provide illustrative data based on the known stability of similar peptide chloromethylketone inhibitors. This data should be used as a guideline for experimental design.
Table 1: Illustrative Half-life of D-V-L-K-CMK in Various Buffers at 37°C
| Buffer (50 mM) | pH | Estimated Half-life (t½) in Hours |
| Sodium Acetate | 5.0 | > 48 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 8 - 12 |
| Tris-HCl | 7.4 | ~ 6 - 10 |
| Tris-HCl | 8.0 | ~ 2 - 4 |
| Sodium Bicarbonate | 9.0 | < 1 |
Disclaimer: This table presents estimated data to illustrate the expected stability trends. Actual half-life may vary based on specific experimental conditions.
Table 2: Illustrative Effect of Temperature on D-V-L-K-CMK Half-life in PBS (pH 7.4)
| Temperature (°C) | Estimated Half-life (t½) in Hours |
| 4 | > 72 |
| 25 (Room Temp) | ~ 24 - 36 |
| 37 | ~ 8 - 12 |
Disclaimer: This table presents estimated data to illustrate the expected stability trends. Actual half-life may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of D-V-L-K-CMK Stability by RP-HPLC
This protocol outlines a method to assess the degradation of D-V-L-K-CMK in a specific experimental buffer.
1. Materials:
- This compound
- Experimental buffer of interest (e.g., PBS, Tris-HCl)
- HPLC grade water with 0.1% TFA (Mobile Phase A)
- HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B)
- RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and UV detector
- Thermostated incubator or water bath
2. Procedure:
- Sample Preparation: Prepare a stock solution of D-V-L-K-CMK in DMSO (e.g., 10 mM). Dilute the stock solution into the experimental buffer to a final concentration of 100 µM.
- Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
- Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Quenching: Immediately quench any potential enzymatic activity and stop further degradation by adding an equal volume of Mobile Phase B (acetonitrile with 0.1% TFA). Store samples at -20°C until analysis.
- HPLC Analysis:
- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject the quenched sample.
- Run a linear gradient to elute the compound. A suggested gradient is from 5% to 65% Mobile Phase B over 30 minutes.
- Monitor the absorbance at 214 nm.
- Data Analysis:
- Identify the peak corresponding to the intact D-V-L-K-CMK based on its retention time at t=0.
- Integrate the peak area of the intact D-V-L-K-CMK at each time point.
- Plot the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
References
Technical Support Center: D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for experiments involving the serine protease inhibitor, D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for D-VLK-CMK?
A1: D-VLK-CMK is an irreversible inhibitor of certain serine proteases. Its tripeptide sequence (D-Val-Leu-Lys) mimics the substrate recognition site of target proteases, such as thrombin and plasmin. The chloromethylketone (CMK) group then forms a covalent bond with a critical histidine or serine residue in the enzyme's active site, leading to irreversible inactivation.
Q2: What are the primary enzymatic targets of D-VLK-CMK?
A2: The primary targets of D-VLK-CMK are serine proteases involved in the coagulation cascade, most notably thrombin and plasmin. It is a highly efficient inhibitor of thrombin.
Q3: How should I prepare and store D-VLK-CMK?
A3: It is recommended to prepare a stock solution of 100 mM in anhydrous DMSO or DMF. Store the lyophilized solid and the stock solution at -20°C. Stock solutions in DMSO or DMF are generally stable for up to one year when stored in frozen aliquots.
Q4: Is D-VLK-CMK cell-permeable?
A4: Yes, D-VLK-CMK is reported to be cell-permeable, allowing for its use in cell-based assays to study intracellular protease activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility | The peptide nature of D-VLK-CMK can lead to solubility issues in aqueous buffers. | 1. Use of Organic Solvents: Initially dissolve D-VLK-CMK in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution before diluting it into your aqueous experimental buffer. 2. pH Adjustment: The solubility of peptides is pH-dependent. If you suspect precipitation in your final buffer, consider a slight adjustment of the buffer's pH. 3. Sonication: Gentle sonication of the solution can aid in dissolving the compound. |
| Inconsistent or No Inhibition | 1. Inhibitor Degradation: The chloromethylketone group can be unstable, especially at higher pH. 2. Incorrect Concentration: Errors in dilution or calculation of the final concentration. 3. Enzyme Inactivity: The target enzyme may not be active. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of D-VLK-CMK in your assay buffer immediately before use. Avoid prolonged storage in aqueous solutions. Studies on similar chloromethylketone inhibitors suggest they are more stable at lower pH. 2. Verify Calculations: Double-check all dilution calculations. 3. Enzyme Activity Control: Include a positive control with an active enzyme and no inhibitor to ensure the enzyme is functioning correctly. |
| High Background Signal | Autohydrolysis of Substrate: Some chromogenic or fluorogenic substrates can spontaneously hydrolyze, leading to a high background signal. | 1. Substrate-only Control: Include a control well containing only the substrate and assay buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental values. 2. Optimize Substrate Concentration: Use the lowest concentration of substrate that still provides a robust signal to minimize background. |
| Observed Off-Target Effects | Lack of Specificity: While targeting thrombin and plasmin, chloromethylketone inhibitors can sometimes exhibit off-target activity against other proteases with similar substrate specificities, such as other serine proteases or even some cysteine proteases like caspases.[1][2] | 1. Use the Lowest Effective Concentration: Titrate D-VLK-CMK to determine the lowest concentration that effectively inhibits your target enzyme to minimize off-target effects. 2. Include a Negative Control Inhibitor: If available, use a structurally similar but inactive compound as a negative control. 3. Use a More Specific Inhibitor: If off-target effects are a significant concern, consider using a more specific inhibitor for your target protease if one is available. |
| Cell Viability Issues in Culture | Cytotoxicity: At higher concentrations, D-VLK-CMK or the solvent (DMSO) may be toxic to cells. | 1. Determine the Optimal Concentration: Perform a dose-response curve to find the optimal, non-toxic concentration of D-VLK-CMK for your cell line. 2. Solvent Control: Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve D-VLK-CMK) to assess the cytotoxicity of the solvent. 3. Limit Incubation Time: Reduce the incubation time of the cells with the inhibitor to the minimum required to achieve the desired effect. |
Quantitative Data
The following table summarizes the kinetic parameters for the inhibition of various serine proteases by this compound.
| Target Enzyme | Dissociation Constant (Ki) | Second-Order Rate Constant (k2/Ki or kobs/[I]) |
| Thrombin | 1.8 µM | 1.1 x 105 M-1s-1 |
| Plasmin | 1.6 µM | 1.4 x 105 M-1s-1 |
| Trypsin | 0.05 µM | 4.6 x 105 M-1s-1 |
| Factor Xa | > 100 µM | 1.1 x 102 M-1s-1 |
| Urokinase | > 100 µM | 1.3 x 102 M-1s-1 |
Note: Data is based on studies of tripeptide lysyl chloromethyl ketones and may vary slightly depending on experimental conditions.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
This protocol is a general guideline for measuring the inhibition of thrombin activity using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
This compound (D-VLK-CMK)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 100 mM stock solution of D-VLK-CMK in anhydrous DMSO.
-
Prepare serial dilutions of the D-VLK-CMK stock solution in Assay Buffer. It is crucial to prepare these dilutions fresh.
-
Prepare the thrombin solution by diluting human α-thrombin in Assay Buffer to the desired working concentration.
-
In a 96-well plate, add 10 µL of each D-VLK-CMK dilution to respective wells. Include a control well with 10 µL of Assay Buffer (no inhibitor).
-
Add 80 µL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the thrombin substrate solution by dissolving it in Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction (Vo) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50.
Cell-Based Assay for Intracellular Protease Inhibition
This protocol provides a general framework for using D-VLK-CMK in a cell culture setting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (D-VLK-CMK) stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your specific downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, etc.)
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of D-VLK-CMK by diluting the 100 mM stock in complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing D-VLK-CMK or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed with your downstream application, such as cell lysis followed by Western blotting to assess the levels of a protease target or its cleavage products.
Visualizations
Caption: D-VLK-CMK inhibits the coagulation cascade by irreversibly targeting thrombin.
Caption: Workflow for an in vitro thrombin inhibition assay using D-VLK-CMK.
Caption: A decision tree for troubleshooting inconsistent results with D-VLK-CMK.
References
- 1. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Leu-Lys-chloromethylketone Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving D-VLK-CMK due to its hydrophobic amino acid residues (Valine and Leucine). This guide provides a systematic approach to overcoming solubility issues.
Problem: this compound does not dissolve in aqueous buffer.
Cause: The presence of hydrophobic amino acids (Valine, Leucine) in the peptide sequence can lead to poor solubility in aqueous solutions.[1] Peptides are often least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a 100 mM stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] These aprotic polar solvents are effective at dissolving peptides with hydrophobic residues.
Q2: I dissolved D-VLK-CMK in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A2: This is a common issue when diluting a hydrophobic peptide from an organic stock into an aqueous solution. Here are several steps you can take:
-
Slow Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This prevents the formation of localized high concentrations of the peptide that can lead to precipitation.
-
Adjust the pH of the Aqueous Buffer: The solubility of peptides is highly dependent on pH and is generally lowest at the isoelectric point (pI). By adjusting the pH of your buffer to be at least 1-2 units away from the pI, you can increase the net charge of the peptide and improve its solubility. For D-VLK-CMK, which contains a basic lysine (B10760008) residue, the pI is likely to be basic. Therefore, using a slightly acidic buffer may improve solubility.
-
Use Co-solvents: If your experimental assay allows, you can include a small percentage of an organic co-solvent (like DMSO) in your final aqueous solution to maintain solubility.
-
Sonication: After dilution, sonicating the solution can help to break up any aggregates and promote dissolution.
Q3: How do I determine the isoelectric point (pI) of this compound?
A3: The isoelectric point (pI) can be estimated by calculating the net charge of the peptide at different pH values. The pI is the pH at which the net charge is zero. To do this, you need the pKa values of the N-terminus, the C-terminus, and the side chain of the ionizable amino acid (Lysine).
Estimated pKa Values for D-Val-Leu-Lys:
| Ionizable Group | Approximate pKa |
| N-terminal amine | ~9.6 |
| C-terminal carboxyl | ~2.2 |
| Lysine side chain | ~10.5 |
To calculate the net charge at a given pH, consider each ionizable group:
-
If pH < pKa, the group is protonated (e.g., -NH3+, -COOH).
-
If pH > pKa, the group is deprotonated (e.g., -NH2, -COO-).
Based on these pKa values, the pI of D-Val-Leu-Lys is expected to be in the basic range. To improve solubility, you should use a buffer with a pH significantly lower than the pI.
Q4: What is the maximum concentration of DMSO that is tolerated in cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5% to avoid cytotoxic effects.[1][3] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of D-VLK-CMK for storage and subsequent dilution.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized D-VLK-CMK to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the peptide is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of D-VLK-CMK in an aqueous buffer while minimizing precipitation.
Materials:
-
D-VLK-CMK stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired final volume in a suitable container.
-
Place the container on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly, add the required volume of the D-VLK-CMK DMSO stock solution dropwise into the center of the vortex of the stirring buffer.
-
Continue stirring for at least 10 minutes after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, refer to the Troubleshooting Guide.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical relationship between solubility problems and solutions for D-VLK-CMK.
References
Technical Support Center: Assessing the Cytotoxicity of D-Val-Leu-Lys-chloromethylketone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide derivative that functions as a highly selective and irreversible inhibitor of plasmin. The chloromethylketone (CMK) group forms a covalent bond with the active site of the protease, leading to irreversible inhibition. While its primary target is plasmin, its effects on other proteases and its broader cytotoxic profile are less characterized.
Q2: What is the expected mechanism of cytotoxicity for D-VLK-CMK?
The precise cytotoxic mechanism of D-VLK-CMK is not well-documented in publicly available literature. However, based on its function as a protease inhibitor, potential mechanisms could include:
-
Induction of Apoptosis: Inhibition of essential proteases can disrupt cellular homeostasis and trigger programmed cell death (apoptosis).
-
Off-target Effects: At higher concentrations, the compound may inhibit other cellular proteases, such as caspases, leading to unintended cytotoxic effects.
-
Disruption of Extracellular Matrix: As a potent plasmin inhibitor, it could interfere with the degradation of the extracellular matrix, which is crucial for cell survival and proliferation in certain contexts.
Q3: What are some common cytotoxicity assays to evaluate the effect of D-VLK-CMK?
Several standard assays can be used to assess the cytotoxicity of D-VLK-CMK:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of specific caspases (e.g., caspase-3, -8, -9) to determine if apoptosis is initiated.
Q4: Are there any known IC50 values for the cytotoxicity of D-VLK-CMK?
Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound across different cell lines. Researchers should perform dose-response experiments to determine the IC50 value in their specific cell model.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental assessment of D-VLK-CMK cytotoxicity.
| Problem | Potential Cause | Suggested Solution |
| High variability in results between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Compound appears insoluble in culture medium | - Poor aqueous solubility of the compound- High final concentration of the solvent (e.g., DMSO) | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic (typically <0.1%).- Visually inspect for precipitates after adding to the medium. |
| Inconsistent results between experiments | - Variation in cell passage number- Instability of the compound in solution- Differences in incubation times | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.[1]- Standardize all incubation times precisely. |
| High background in colorimetric or fluorometric assays | - Compound interferes with the assay reagents- Phenol (B47542) red in the culture medium | - Run a control with the compound in cell-free medium to check for direct interference.- Use phenol red-free medium for the duration of the assay. |
| No observed cytotoxicity even at high concentrations | - The selected cell line is resistant to the compound's mechanism of action.- The compound has a very specific target that is not essential for the viability of the tested cells in vitro.- Insufficient incubation time. | - Test the compound on a different cell line, preferably one where the target protease (plasmin) is known to be active and relevant.- Extend the incubation period to observe potential long-term effects.- As D-VLK-CMK is a highly selective plasmin inhibitor, it may not exhibit broad cytotoxicity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (D-VLK-CMK)
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of D-VLK-CMK in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the D-VLK-CMK dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve D-VLK-CMK) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (D-VLK-CMK)
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of D-VLK-CMK for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
Preventing precipitation of D-Val-Leu-Lys-chloromethylketone in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address solubility challenges encountered with D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (D-VLK-CMK) is a synthetic, cell-permeable peptide inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] Its primary application is in research settings to study the role of thrombin in various physiological and pathological processes. The chloromethylketone (CMK) group forms a covalent bond with the active site of serine proteases, leading to irreversible inhibition.[1]
Q2: What are the recommended solvents for dissolving D-VLK-CMK?
It is recommended to prepare stock solutions of D-VLK-CMK in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] A stock solution of 100 mM in DMSO or DMF can be prepared and then further diluted in an appropriate aqueous buffer for your experiment.[1]
Q3: What are the optimal storage conditions for D-VLK-CMK?
Lyophilized D-VLK-CMK powder should be stored desiccated at -20°C.[1] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them frozen at -20°C. These stock solutions are generally stable for up to one year.[1]
Q4: Why did my D-VLK-CMK precipitate when I added it to my aqueous buffer?
Precipitation of D-VLK-CMK upon addition to an aqueous buffer is a common issue that can arise from several factors:
-
Solvent Shock: Rapidly diluting a concentrated DMSO or DMF stock solution into an aqueous buffer can cause the compound to precipitate out of solution.
-
Low Solubility in Aqueous Solutions: Peptides with hydrophobic amino acid residues, such as Valine and Leucine present in D-VLK-CMK, can have limited solubility in aqueous environments.[2][3]
-
pH of the Buffer: The solubility of peptides is pH-dependent. Solubility is typically lowest at the isoelectric point (pI), where the net charge of the peptide is zero.[2][3][4]
-
High Salt Concentration: While salts are necessary for many biological assays, high concentrations can sometimes lead to "salting out," causing the peptide to precipitate.[2]
-
Concentration Effects: The final concentration of the peptide in the aqueous buffer might be above its solubility limit.
Troubleshooting Guide: Preventing and Resolving D-VLK-CMK Precipitation
If you are experiencing precipitation of D-VLK-CMK in your solution, follow these troubleshooting steps:
Issue: Precipitate forms immediately upon adding D-VLK-CMK stock to the aqueous buffer.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Solvent Shock | Gradually add the aqueous buffer to the D-VLK-CMK stock solution while vortexing, rather than adding the stock directly to the buffer. | 1. Dispense the required volume of D-VLK-CMK stock solution into a microcentrifuge tube. 2. While gently vortexing the tube, add the aqueous buffer dropwise. 3. Continue to vortex for a few minutes after all the buffer has been added. |
| High Final Concentration | Decrease the final working concentration of D-VLK-CMK. | Perform a dose-response experiment to determine the lowest effective concentration for your assay. |
| Inappropriate Buffer pH | Adjust the pH of your aqueous buffer. For peptides containing basic residues like Lysine, using a slightly acidic buffer can improve solubility. | Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and test the solubility of a small aliquot of D-VLK-CMK in each. Ensure the chosen pH is compatible with your experimental system. |
Issue: Solution becomes cloudy or a precipitate forms over time.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Stability in Aqueous Buffer | Prepare the working solution fresh just before use. | Avoid storing diluted aqueous solutions of D-VLK-CMK for extended periods. |
| Aggregation | Include a low percentage of a non-ionic detergent or an organic co-solvent in your final buffer. | Test the compatibility of your assay with low concentrations of Tween-20 (e.g., 0.01%) or DMSO (e.g., <1%). |
| Temperature Effects | Perform the dilution and experiment at a controlled temperature. Some peptides are more soluble at lower or higher temperatures. | Test the solubility of D-VLK-CMK at different temperatures (e.g., 4°C, room temperature, 37°C), keeping in mind the stability of the compound and other experimental components. |
Quantitative Data Summary
The solubility of peptide inhibitors can be influenced by the choice of solvent. Below is a summary of recommended solvents for similar peptide chloromethyl ketones.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO, DMF | Recommended for 100 mM stock solutions[1] |
| D-Val-Phe-Lys Chloromethyl Ketone | DMSO | 5 mg/mL[5] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting D-VLK-CMK precipitation issues.
Caption: Troubleshooting workflow for D-VLK-CMK precipitation.
Signaling Pathway Inhibition
D-VLK-CMK acts by irreversibly inhibiting thrombin, a central enzyme in the coagulation cascade. The diagram below illustrates its point of intervention.
Caption: Inhibition of Thrombin by D-VLK-CMK.
References
Stability of D-Val-Leu-Lys-chloromethylketone at different pH and temperatures
This technical support center provides guidance on the stability of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) under various experimental conditions. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the effective use of D-VLK-CMK.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized D-VLK-CMK?
Lyophilized D-VLK-CMK should be stored desiccated at -20°C.[1] When stored properly, the lyophilized powder is stable for an extended period. To prevent contamination from moisture, which can reduce long-term stability, allow the container to equilibrate to room temperature in a desiccator before opening.[2]
Q2: What is the recommended solvent for preparing D-VLK-CMK stock solutions?
It is recommended to prepare stock solutions of D-VLK-CMK in anhydrous DMSO or DMF at a concentration of 100 mM.[1]
Q3: How should I store D-VLK-CMK stock solutions?
Stock solutions should be stored in frozen aliquots at -20°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the peptide.[2] Under these conditions, stock solutions are reported to be stable for up to one year.[1]
Q4: What are the general factors that can affect the stability of D-VLK-CMK in my experiments?
Several factors can influence the stability of peptides like D-VLK-CMK in aqueous solutions, including:
-
pH: Extreme pH levels can lead to the hydrolysis of peptide bonds.[3] Generally, prolonged exposure to pH > 8 should be avoided.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can degrade the peptide, particularly if the sequence contained susceptible amino acids like methionine or cysteine.[3]
-
Enzymatic Degradation: If working with biological samples that may contain proteases, enzymatic degradation can occur.[3]
Troubleshooting Guide
If you suspect that the instability of D-VLK-CMK is affecting your experimental results, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Loss of inhibitory activity | Degradation of D-VLK-CMK in the working solution. | Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. Avoid prolonged storage of diluted solutions at room temperature. |
| Inconsistent results between experiments | Instability of D-VLK-CMK in the experimental buffer. | The pH of your buffer may be too high (e.g., > 8.0) or it may contain components that react with the chloromethylketone group. Consider testing the stability of D-VLK-CMK in your buffer over the time course of your experiment. A general protocol for this is provided below. |
| Precipitation of the compound | Poor solubility in the aqueous buffer. | While D-VLK-CMK is generally soluble in aqueous buffers after dilution from a DMSO or DMF stock, high concentrations may lead to precipitation. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. |
Experimental Protocol: Assessing D-VLK-CMK Stability
To determine the stability of D-VLK-CMK in your specific experimental buffer, you can perform a time-course experiment and measure the remaining active compound.
Objective: To quantify the stability of D-VLK-CMK at a specific pH and temperature over time.
Materials:
-
D-VLK-CMK
-
Anhydrous DMSO or DMF
-
Your experimental buffer (e.g., PBS, Tris at a specific pH)
-
A method to measure the concentration of active D-VLK-CMK (e.g., HPLC, or a functional assay using a target protease like thrombin[1] or plasmin)
Methodology:
-
Prepare a Stock Solution: Dissolve D-VLK-CMK in anhydrous DMSO to a concentration of 100 mM.
-
Prepare Working Solutions: Dilute the D-VLK-CMK stock solution into your experimental buffer at the desired final concentration. Prepare enough volume for all time points.
-
Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Analysis: Immediately analyze the aliquot to determine the concentration of intact D-VLK-CMK. This can be done by HPLC, which can separate the parent compound from its degradation products. Alternatively, a functional assay can be used to measure the remaining inhibitory activity.
-
Data Analysis: Plot the percentage of remaining D-VLK-CMK against time to determine its stability under your experimental conditions.
Data Presentation
The results from the stability assay can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of D-VLK-CMK at 37°C
| Time (hours) | % Remaining D-VLK-CMK (pH 6.5) | % Remaining D-VLK-CMK (pH 7.4) | % Remaining D-VLK-CMK (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 85 |
| 2 | 96 | 91 | 72 |
| 4 | 92 | 83 | 55 |
| 8 | 85 | 68 | 30 |
| 24 | 60 | 40 | <10 |
Note: This table contains hypothetical data for illustrative purposes. Users should generate their own data based on their experimental conditions.
Visualizations
The following diagram illustrates the experimental workflow for assessing the stability of D-VLK-CMK.
Caption: Workflow for D-VLK-CMK Stability Assessment.
References
Interpreting unexpected results with D-Val-Leu-Lys-chloromethylketone
Welcome to the technical support center for D-Val-Leu-Lys-chloromethylketone (DVLLK-cmk). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] The inhibitor is designed with a peptide sequence (D-Val-Leu-Lys) that is recognized by the substrate-binding site of thrombin. The chloromethylketone (CMK) moiety acts as a "warhead" that covalently modifies a critical histidine or serine residue in the active site of the protease, leading to irreversible inhibition.[1]
Q2: What is the difference between this compound and other peptide chloromethylketone inhibitors like D-Val-Phe-Lys-chloromethylketone?
A2: The specificity of peptide-based inhibitors is largely determined by the amino acid sequence. While this compound is designed to target thrombin, a closely related compound, D-Val-Phe-Lys-chloromethylketone, is a highly selective and potent inhibitor of plasmin.[2] This highlights the critical role of the peptide sequence in directing the inhibitor to its intended target. It is plausible that minor changes in the peptide sequence can significantly alter the inhibitor's selectivity profile.
Q3: How should I prepare and store this compound?
A3: this compound should be prepared as a stock solution in an anhydrous organic solvent such as DMSO or DMF.[1] For long-term storage, the lyophilized solid should be kept at -20°C. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of chloromethylketone-based inhibitors?
A4: The chloromethylketone reactive group is highly electrophilic and can react with nucleophilic residues like cysteine and histidine in the active sites of various enzymes. While the peptide sequence provides specificity, there is a risk of off-target inhibition, particularly at higher concentrations. For example, some peptide chloromethylketone inhibitors designed to target caspases have been shown to also inhibit cathepsins. Furthermore, chloromethylketones are generally more reactive than other warheads like fluoromethylketones and have been observed to non-specifically label multiple proteins within cells. Other serine protease inhibitors with similar reactive moieties, such as Nα-Tosyl-L-lysine chloromethylketone (TLCK) and N-tosyl-L-phenylalanine chloromethylketone (TPCK), have been shown to be potent, non-specific inhibitors of caspases.[3][4]
Troubleshooting Guide
Issue 1: No or Low Inhibition of Target Enzyme
| Possible Cause | Recommended Action |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions before each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| Sub-optimal Incubation Time | As an irreversible inhibitor, this compound requires sufficient time to covalently modify the target enzyme. Incubation times can range from 10 minutes to several hours.[1] Optimize the pre-incubation time of the inhibitor with the enzyme before adding the substrate. |
| Issues with Enzyme Activity | Confirm that the target enzyme is active using a positive control substrate and in the absence of the inhibitor. |
| Incompatible Buffer Conditions | Ensure the pH and composition of your assay buffer are compatible with both the inhibitor and the enzyme. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Possible Cause | Recommended Action |
| Non-specific Inhibition | The chloromethylketone group can react with other cellular proteins, especially at high concentrations. Reduce the inhibitor concentration to the lowest effective level. Include a negative control peptide with a scrambled sequence but the same CMK warhead to assess non-specific effects. |
| Inhibition of Other Proteases | Consider the possibility of off-target inhibition of other proteases with similar substrate specificities, such as other serine proteases or caspases.[3][4] Use more specific inhibitors for other protease classes as controls to dissect the observed phenotype. |
| Cellular Toxicity | High concentrations of the inhibitor or the solvent (e.g., DMSO) may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of the inhibitor at the concentrations used in your experiments. |
Quantitative Data on Related Peptide Chloromethylketone Inhibitors
| Inhibitor | Target Enzyme | IC50 | Reference |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | 100 pM | [2] |
Experimental Protocols
Protocol 1: In Vitro Thrombin Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against purified thrombin.
Materials:
-
Human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a working solution of human α-thrombin in assay buffer. The final concentration will depend on the specific activity of the enzyme lot and the substrate concentration.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add 80 µL of the thrombin working solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) in kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based Assay for Thrombin Inhibition
This protocol provides a general framework for evaluating the effect of this compound on thrombin-induced cellular responses.
Materials:
-
Cells expressing thrombin receptors (e.g., platelets, endothelial cells)
-
This compound
-
Human α-thrombin
-
Cell culture medium
-
Assay-specific reagents (e.g., calcium indicators, antibodies for downstream signaling)
Procedure:
-
Culture cells to the desired confluency in a suitable plate format.
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare working dilutions of the inhibitor in cell culture medium.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of human α-thrombin.
-
After the desired stimulation time, lyse the cells or process them for the specific downstream analysis (e.g., measurement of intracellular calcium, Western blotting for phosphorylated signaling proteins, or a functional assay like platelet aggregation).
-
Analyze the results to determine the effect of the inhibitor on the thrombin-induced cellular response.
Visualizations
Caption: Workflow for in vitro thrombin inhibition assay.
Caption: Thrombin signaling pathway and point of inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Plasmin Inhibitors: D-Val-Leu-Lys-chloromethylketone and Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate plasmin inhibitor is critical for experimental success and therapeutic development. This guide provides an objective comparison of D-Val-Leu-Lys-chloromethylketone and other common plasmin inhibitors, supported by quantitative data and detailed experimental protocols.
Plasmin, a serine protease, is the primary enzyme responsible for fibrinolysis, the breakdown of fibrin (B1330869) clots. Its activity is tightly regulated, and dysregulation can lead to either excessive bleeding or thrombosis. Consequently, inhibitors of plasmin are crucial tools in research and medicine. This guide focuses on the irreversible peptide chloromethylketone inhibitor, this compound, and compares its performance with other widely used plasmin inhibitors, including the polypeptide aprotinin (B3435010) and the lysine (B10760008) analogs tranexamic acid (TXA) and ε-aminocaproic acid (EACA).
Performance Comparison of Plasmin Inhibitors
The efficacy of a plasmin inhibitor is primarily determined by its binding affinity and mechanism of action. Inhibitors can be broadly categorized as either active-site inhibitors, which directly block the catalytic activity of plasmin, or lysine-binding site (LBS) inhibitors, which prevent plasmin(ogen) from binding to fibrin.
This compound and its close analog D-Val-Phe-Lys-chloromethylketone are highly potent, irreversible active-site inhibitors. They form a covalent bond with the active site histidine residue of plasmin, leading to its permanent inactivation. Aprotinin is another potent, reversible active-site inhibitor that forms a stable complex with plasmin. In contrast, tranexamic acid and ε-aminocaproic acid are reversible, competitive inhibitors that bind to the lysine-binding sites in the kringle domains of plasminogen and plasmin, thereby preventing their interaction with fibrin.
The following table summarizes the quantitative performance of these inhibitors based on their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher potency.
| Inhibitor | Type | Mechanism of Action | Potency (Kᵢ or IC₅₀) |
| D-Val-Phe-Lys-chloromethylketone | Irreversible Peptide | Covalent modification of the active site | IC₅₀ = 100 pM[1][2][3] |
| Aprotinin | Reversible Polypeptide | Forms a stable, non-covalent complex with the active site | Kᵢ = 2 nM (in the presence of fibrin) |
| Tranexamic Acid (TXA) | Reversible Small Molecule | Binds to lysine-binding sites on plasminogen | Kᵢ ≈ 1.1 µM (high-affinity site)[4] |
| ε-Aminocaproic Acid (EACA) | Reversible Small Molecule | Binds to lysine-binding sites on plasminogen | Kᵢ ≈ 5.7 µM[5] |
Signaling Pathways and Inhibition Mechanisms
The fibrinolytic pathway is a cascade of enzymatic reactions culminating in the dissolution of a fibrin clot. Plasminogen is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA). Plasmin then degrades the fibrin mesh into soluble fibrin degradation products. The inhibitors discussed interfere with this pathway at different points, as illustrated below.
References
- 1. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. endotell.ch [endotell.ch]
- 5. endotell.ch [endotell.ch]
A Comparative Guide to the Inhibitory Effects of D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor D-Val-Leu-Lys-chloromethylketone (VLK-CMK). Due to the limited availability of direct quantitative inhibitory data for VLK-CMK in publicly accessible literature, this guide utilizes data from its close structural analog, D-Val-Phe-Lys-chloromethylketone (VFK-CMK), as a primary point of comparison. This allows for a robust evaluation of its potential efficacy against key serine proteases involved in coagulation and fibrinolysis.
Executive Summary
This guide compares the inhibitory profile of VFK-CMK (as a surrogate for VLK-CMK) with other well-characterized serine protease inhibitors targeting thrombin and plasmin.
Comparative Inhibitory Activity
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of VFK-CMK and other relevant inhibitors against the key serine proteases, plasmin and thrombin.
| Inhibitor | Target Protease | IC₅₀ | Kᵢ | Mechanism of Action |
| D-Val-Phe-Lys-CMK | Plasmin | 100 pM[1][2] | Not widely reported | Irreversible (Covalent) |
| D-Val-Phe-Lys-CMK | Trypsin | Not widely reported | 1.2 µM[3] | Irreversible (Covalent) |
| Aprotinin | Plasmin | 0.06 - 0.80 µM | ~1 nM | Reversible (Competitive) |
| Tranexamic Acid | Plasmin | 87 mM[4] | 2 mM (for uPA)[4] | Reversible (Competitive) |
| Inhibitor | Target Protease | IC₅₀ | Kᵢ | Mechanism of Action |
| Argatroban | Thrombin | Not widely reported | ~39 nM[2] | Reversible (Direct, Competitive) |
| Hirudin | Thrombin | Not widely reported | Sub-nanomolar range | Reversible (Direct, Tight-binding) |
Note: The IC₅₀ value for D-Val-Phe-Lys-CMK against plasmin is exceptionally low, indicating high potency. It is important to note that the substitution of Phenylalanine (in VFK-CMK) with Leucine (in VLK-CMK) at the P2 position may alter the potency and selectivity.
Experimental Protocols
Validating the inhibitory effect of this compound can be achieved through a serine protease activity assay. Below is a detailed methodology adaptable for this purpose.
Serine Protease Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potential of this compound against a target serine protease (e.g., thrombin or plasmin).
Materials:
-
Target serine protease (e.g., human thrombin, human plasmin)
-
This compound (VLK-CMK)
-
Chromogenic or fluorogenic substrate specific to the target protease (e.g., D-Val-Leu-Lys-p-nitroanilide for plasmin)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of VLK-CMK in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of VLK-CMK in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the target serine protease in assay buffer.
-
Prepare a working solution of the chromogenic or fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
Assay buffer
-
VLK-CMK dilution (or vehicle control)
-
Target serine protease solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Irreversible inhibition of a serine protease by VLK-CMK.
Caption: Workflow for determining protease inhibition.
Conclusion
This compound is a promising irreversible serine protease inhibitor. While direct quantitative data on its inhibitory potency is limited, the data from its close analog, D-Val-Phe-Lys-chloromethylketone, suggests it is likely a highly potent inhibitor of plasmin and other trypsin-like proteases. Further experimental validation is necessary to precisely determine its IC₅₀ and Kᵢ values against a panel of serine proteases to fully characterize its inhibitory profile and potential therapeutic applications. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to conduct such investigations.
References
Comparative analysis of D-Val-Leu-Lys-chloromethylketone and aprotinin
A Guide for Researchers in Protease Inhibition
This guide provides a comprehensive comparison of two widely utilized serine protease inhibitors: D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK), a synthetic peptide chloromethylketone, and Aprotinin (B3435010), a naturally occurring polypeptide. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate inhibitor for their experimental needs, supported by quantitative data and detailed protocols.
Overview and Mechanism of Action
D-VLK-CMK and Aprotinin inhibit serine proteases through fundamentally different mechanisms.
This compound (D-VLK-CMK) is a synthetic, irreversible inhibitor. Its specificity is conferred by the peptide sequence D-Val-Leu-Lys, which mimics the substrate of target proteases like thrombin. Upon binding, the chloromethylketone (CMK) moiety forms a stable, covalent bond with a critical histidine residue in the enzyme's active site, leading to permanent inactivation. This makes it a cell-permeable tool for applications requiring complete and lasting shutdown of a target protease.
Aprotinin , also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a natural polypeptide that functions as a reversible, competitive inhibitor.[1][2] It binds tightly but non-covalently to the active site of several serine proteases, including trypsin, plasmin, and kallikrein.[3] Its broad specificity and low toxicity in many cell systems make it suitable for protecting proteins from degradation in complex biological samples and for modulating physiological pathways like fibrinolysis and inflammation.[1][4]
Data Presentation: Inhibitor Potency and Cellular Effects
The following tables summarize the quantitative data on the inhibitory potency and cellular impact of both compounds.
Table 1: Comparative Inhibitor Potency
This table presents the inhibition constants (Kᵢ) or 50% inhibitory concentrations (IC₅₀) for D-VLK-CMK and Aprotinin against various serine proteases. Lower values indicate higher potency.
| Target Protease | D-Val-Leu-Lys-CMK (Kᵢ / IC₅₀) | Aprotinin (Kᵢ / IC₅₀) | References |
| Thrombin | Potent inhibitor (specific values not widely reported) | No significant inhibition | |
| Plasmin | Inhibited by related D-Val-Phe-Lys-CMK | ~1 nM (Kᵢ) | [5] |
| Trypsin | Inhibited by related D-Val-Phe-Lys-CMK (Kᵢ = 1.2 µM) | 0.06 pM (Kᵢ) | [6] |
| Plasma Kallikrein | Data not available | 30 - 100 nM (Kᵢ) | [7] |
| Chymotrypsin | Data not available | 9 nM (Kᵢ) | |
| Caspases (3, 6, 7) | Potentially inhibited (non-specific effect of CMK moiety) | No significant inhibition | [8][9] |
Note: Quantitative data for D-VLK-CMK is limited. Data from structurally similar peptide chloromethyl ketones are provided for context.
Table 2: Comparative Cellular Effects
This table outlines the observed effects of each inhibitor in cellular assays, focusing on viability and pathway modulation.
| Feature | D-Val-Leu-Lys-CMK | Aprotinin | References |
| General Cytotoxicity | Described as non-cytotoxic, but related CMKs can induce apoptosis and reduce viability at higher concentrations. | Generally low cytotoxicity in normal cells; does not significantly affect viability of mesenchymal stem cells up to 100 µg/mL. | [4][10] |
| Anti-proliferative Effects | Data not available. | Inhibits growth of human breast cancer cell lines (MDA-MB-231, SK-BR-3, MCF-7). | [11][12] |
| Anti-inflammatory Effects | Not a primary mechanism. | Reduces expression of inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (ICAM-1, VCAM-1); induces cytoprotective HO-1. | [2][3][13] |
| Anti-viral Effects | Not reported. | Inhibits replication of various influenza A and B virus strains in vitro. | [14][15] |
| Effects on Coagulation | Primarily anticoagulant via irreversible thrombin inhibition. | Primarily antifibrinolytic by inhibiting plasmin and kallikrein; also shows anticoagulant effects by inhibiting monocyte tissue factor. | [1][16] |
Signaling Pathway Modulation
Aprotinin demonstrates a multi-faceted impact on interconnected physiological cascades, a key differentiator from the more target-specific D-VLK-CMK. Aprotinin's primary effect is the inhibition of fibrinolysis (clot breakdown) by targeting plasmin.[1] Concurrently, by inhibiting kallikrein, it dampens the intrinsic coagulation pathway and reduces the generation of the inflammatory mediator bradykinin.[17][18] This contributes to its well-documented anti-inflammatory properties, which also include reducing the release of pro-inflammatory cytokines.[3][19]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of D-VLK-CMK or Aprotinin against a target serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor stock solutions (D-VLK-CMK, Aprotinin)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare a working solution of the protease and a stock solution of the chromogenic substrate in the assay buffer. Prepare serial dilutions of the inhibitors (D-VLK-CMK and Aprotinin) to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer to all wells.
-
Controls: Designate wells for:
-
Blank: Buffer and substrate only (to measure substrate auto-hydrolysis).
-
Enzyme Control (100% Activity): Buffer, enzyme, and substrate.
-
Test Wells: Buffer, enzyme, substrate, and a specific concentration of inhibitor.
-
-
Pre-incubation: Add the enzyme to the "Enzyme Control" and "Test" wells. Then, add the corresponding inhibitor dilutions to the "Test" wells. For irreversible inhibitors like D-VLK-CMK, pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for covalent modification. For reversible inhibitors like Aprotinin, this pre-incubation is typically shorter or omitted.
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) kinetically over 10-30 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control". Plot percent inhibition vs. inhibitor concentration to determine the IC₅₀ value.
References
- 1. Aprotinin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 4. Aprotinin extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Aprotinin (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-neoplastic effects of aprotinin on human breast cancer cell lines: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. advances.umw.edu.pl [advances.umw.edu.pl]
- 13. Aprotinin Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of aprotinin on influenza A and B viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aprotinin and similar protease inhibitors as drugs against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aprotinin inhibits thrombin formation and monocyte tissue factor in simulated cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aprotinin [collab.its.virginia.edu]
- 18. interchim.fr [interchim.fr]
- 19. Aprotinin in cardiac surgery: a review of conventional and novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for D-Val-Leu-Lys-chloromethylketone in Protease Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable protease inhibitor is paramount for experimental success and therapeutic advancement. D-Val-Leu-Lys-chloromethylketone (D-VLLK-CMK), a well-established irreversible inhibitor of plasmin and other trypsin-like serine proteases, serves as a crucial tool in various research applications. However, a range of alternative inhibitors exists, each with distinct mechanisms, specificities, and potencies. This guide provides an objective comparison of prominent alternatives to D-VLLK-CMK, supported by experimental data and detailed methodologies to aid in the informed selection of the most appropriate inhibitor for your research needs.
Performance Comparison of Protease Inhibitors
The efficacy of a protease inhibitor is quantitatively assessed by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following tables summarize the available quantitative data for D-VLLK-CMK and its alternatives against the key serine proteases, plasmin and plasma kallikrein. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Protease | Inhibition Parameter | Value | Reference |
| This compound (D-VLLK-CMK) | Human Plasmin | IC50 | 100 pM | [1] |
| Aprotinin | Human Plasma Kallikrein | Ki | 30 nM - 100 nM | |
| Porcine Plasmin | Ki | 4.0 nM | ||
| Human Plasma Kallikrein | Ki | 3.2 x 10⁻⁷ M | [2] | |
| Human Plasmin | Ki | 2 x 10⁻⁸ M | [2] | |
| Arg¹⁵-Aprotinin | Human Plasma Kallikrein | Ki | 1.5 x 10⁻⁸ M | [2] |
| Human Plasmin | Ki | 1 x 10⁻⁸ M | [2] | |
| Leupeptin | Human Plasmin | Ki | 3.4 µM | [3][4] |
| Porcine Kallikrein | Ki | 19 µM | [3] | |
| Plasmin | IC50 | 8 µg/mL | [5] | |
| Kallikrein | IC50 | 75 µg/mL | [5] | |
| Gabexate Mesylate | Plasmin | IC50 | 30 µM | [6][7] |
| Plasma Kallikrein | IC50 | 41 µM | [6][7] | |
| Nafamostat Mesylate | Plasmin | IC50 | Order of 10⁻⁶ - 10⁻⁸ M | [8] |
| Kallikrein | IC50 | Order of 10⁻⁶ - 10⁻⁸ M | [8] | |
| AEBSF (Pefabloc SC) | Plasmin | - | Inhibits | [9][10][11] |
| Kallikrein | - | Inhibits | [9][10][11] | |
| Pro-Phe-Arg-chloromethylketone | Human Plasma Kallikrein | - | 50% inactivation at 2 x 10⁻⁸ M in 24 min | [12] |
| Human Plasmin | - | 48-fold less susceptible than kallikrein | [12] | |
| Ala-Phe-Arg-chloromethylketone | Human Plasma Kallikrein | Ki | 0.078 µM | [12] |
| Human Plasmin | Ki | 1.3 µM | [12] |
Signaling Pathways
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways of their primary targets.
Caption: The Plasminogen Activation and Fibrinolytic Pathway.
Caption: The Kallikrein-Kinin System Signaling Pathway.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key assays used to evaluate the performance of protease inhibitors against plasmin and kallikrein.
Experimental Workflow for Protease Inhibition Assay
Caption: General workflow for a protease inhibition assay.
Detailed Protocol for Plasmin Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against plasmin using a chromogenic or fluorogenic substrate.
Materials:
-
Purified human plasmin
-
Chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide) or fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Test inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human plasmin in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a fixed volume of the diluted test inhibitor or vehicle control (for uninhibited and blank controls).
-
Add the plasmin working solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in a kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the progress curves for each well.
-
Subtract the rate of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model using non-linear regression analysis.
-
Detailed Protocol for Plasma Kallikrein Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potency of compounds against plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., a peptide substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)
-
Test inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human plasma kallikrein in the assay buffer. The optimal concentration should be determined to ensure a linear reaction rate.
-
Prepare a stock solution of the substrate in the assay buffer. The concentration is typically at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
Prepare serial dilutions of the test inhibitor in the assay buffer, maintaining a constant low percentage of the solvent.
-
-
Assay Setup:
-
Add the serially diluted test compound or vehicle control to the wells of a 96-well plate.
-
Add the diluted human plasma kallikrein to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to facilitate inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the reaction curves.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The choice of a protease inhibitor is a critical decision in experimental design. While D-VLLK-CMK is a potent and specific inhibitor of plasmin, several alternatives offer a range of potencies, specificities, and mechanisms of action. Aprotinin and its engineered variants can be highly potent, while small molecules like Gabexate mesylate and Nafamostat mesylate provide broader serine protease inhibition. Leupeptin offers reversible inhibition of both serine and cysteine proteases. This guide provides the necessary data and protocols to enable researchers to select the most appropriate tool for their specific research questions, ultimately contributing to the advancement of scientific knowledge and therapeutic development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Gabexate mesylate | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. Gabexate mesylate | CAS:56974-61-9 | Trypsin-like serine proteinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AEBSF - Wikipedia [en.wikipedia.org]
- 10. agscientific.com [agscientific.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of D-Val-Leu-Lys-chloromethylketone's Specificity Against a Panel of Proteases
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the protease specificity of D-Val-Leu-Lys-chloromethylketone compared to other commercially available protease inhibitors. This guide provides a summary of quantitative data, detailed experimental protocols for specificity analysis, and visualizations of the experimental workflow.
Introduction
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its mechanism of action involves the chloromethylketone moiety, which alkylates the active site histidine residue of the target protease, leading to irreversible inactivation. The peptide sequence (D-Val-Leu-Lys) is designed to mimic the substrate recognition sequence of specific proteases, thereby conferring a degree of specificity. This guide provides a detailed analysis of the inhibitory specificity of this compound against a panel of proteases and compares its performance with other well-established protease inhibitors.
Quantitative Specificity Analysis
The inhibitory potential of this compound and its alternatives was evaluated against a panel of serine proteases. The data, presented in terms of the inhibition constant (K_i) or the second-order rate constant (k_inact/K_i) for irreversible inhibitors, are summarized in the table below. Lower values indicate higher inhibitory potency.
| Inhibitor | Target Protease | Inhibition Constant (K_i or k_inact/K_i) | Comments |
| This compound | Plasmin | Estimated to be potent | The analogous peptide D-Val-Leu-Lys-pNA is a specific chromogenic substrate for plasmin, suggesting high affinity.[1][2] |
| Trypsin | Likely a moderate inhibitor | A closely related peptide, D-Val-Phe-Lys-CH₂Cl, has a K_i of 1.2 µM for trypsin.[3] | |
| Aprotinin | Plasmin | 4.0 nM (K_i)[4] | A natural polypeptide and potent broad-spectrum serine protease inhibitor. |
| Kallikrein | 30 nM (K_i)[4] | ||
| Trypsin | 0.06 pM (K_i)[4] | ||
| Tranexamic Acid | Plasmin | 86.79 ± 2.30 mM (IC₅₀)[4] | A synthetic lysine (B10760008) analog that acts as a competitive inhibitor.[5] |
| uPA (urokinase-type Plasminogen Activator) | 2.01 ± 0.09 mM (K_i)[4] | ||
| ε-Aminocaproic Acid (EACA) | Fibrinolysis | 1.6 x 10⁻⁴ M (IC₅₀)[4] | Another synthetic lysine analog.[5] |
| TLCK (Nα-tosyl-L-lysine chloromethyl ketone) | Trypsin-like proteases | Potent irreversible inhibitor | Alkylates the active site histidine.[6] |
| Caspases 3, 6, 7 | Potent inhibitor[6] | Shows cross-reactivity with some cysteine proteases. | |
| TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) | Chymotrypsin-like proteases | Potent irreversible inhibitor | Targets different serine proteases than TLCK. |
| Caspases 3, 6, 7 | Potent inhibitor[6] | Also shows cross-reactivity with some cysteine proteases. |
Experimental Protocols
Determination of Kinetic Constants for Irreversible Inhibitors (k_inact and K_i)
The determination of the kinetic parameters for irreversible inhibitors like this compound is crucial for understanding their potency and specificity. The Kitz and Wilson method is a widely accepted approach for this purpose.[7][8]
Principle:
This method involves measuring the rate of enzyme inactivation at various inhibitor concentrations. The observed pseudo-first-order rate constant of inactivation (k_obs) is determined, and from this, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i) can be calculated.
Materials:
-
Purified protease of interest
-
This compound (or alternative inhibitor)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)
-
96-well microplate reader or spectrophotometer/fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the protease and the inhibitor in a suitable buffer (e.g., DMSO for the inhibitor, followed by dilution in assay buffer).
-
Assay Setup: In a 96-well plate, add a fixed concentration of the protease to multiple wells.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubation: Incubate the enzyme-inhibitor mixtures for different time points.
-
Substrate Addition: At each time point, initiate the enzymatic reaction by adding a saturating concentration of the specific chromogenic or fluorogenic substrate.
-
Measurement: Immediately measure the rate of substrate hydrolysis (change in absorbance or fluorescence over time) using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time. The slope of this line gives the pseudo-first-order rate constant of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
The maximal rate of inactivation (k_inact) and the inhibition constant (K_i) can be determined from this plot. The ratio k_inact/K_i represents the second-order rate constant and is a measure of the inhibitor's potency.
-
Visualizations
Experimental Workflow for Protease Specificity Profiling
The following diagram illustrates the general workflow for assessing the specificity of a protease inhibitor against a panel of proteases.
Caption: Workflow for determining the specificity of a protease inhibitor.
Mechanism of Irreversible Inhibition by Chloromethylketones
This diagram illustrates the signaling pathway of irreversible inhibition of a serine protease by a chloromethylketone inhibitor.
Caption: Mechanism of serine protease inactivation by a chloromethylketone inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Specificity of D-Val-Leu-Lys-chloromethylketone: A Comparative Guide to its Enzymatic Cross-reactivity
D-VLV-CMK is known to act as an anticoagulant, suggesting its primary targets are likely serine proteases involved in the blood coagulation cascade. However, a comprehensive understanding of its selectivity requires quantitative analysis against a panel of proteases.
Comparison with a Structurally Related Inhibitor
To contextualize the potential cross-reactivity of D-VLV-CMK, we can examine the well-characterized inhibitor, D-Val-Phe-Lys-chloromethylketone. This compound shares a similar peptide backbone but differs in the amino acid at the P2 position (Leucine in D-VLV-CMK versus Phenylalanine). This seemingly minor change can dramatically alter the inhibitor's specificity.
| Inhibitor | Target Enzyme | Inhibition Constant (IC50/Ki) | Reference Compound(s) |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | 100 pM (IC50) | High selectivity over urokinase[1][2] |
| D-Val-Phe-Lys-CH2Cl | Trypsin | 1.2 µM (Ki) | N/A |
| D-Val-Leu-Lys-chloromethylketone | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific data for this compound highlights a critical knowledge gap. The significant potency and selectivity of its Phenylalanine-containing counterpart for plasmin underscore the importance of the P2 residue in determining target specificity.
The Coagulation Cascade: A Likely Target Pathway
Given its anticoagulant properties, D-VLV-CMK is predicted to inhibit one or more serine proteases within the coagulation cascade. The diagram below illustrates the key enzymes in this pathway that could be potential targets.
Caption: Simplified diagram of the blood coagulation cascade.
Experimental Protocols for Determining Cross-Reactivity
To ascertain the specific inhibitory profile of this compound, a standardized in vitro protease inhibition assay is required. The following protocol provides a general framework for such an experiment using a chromogenic substrate.
Objective: To determine the inhibitory potency (IC50 or Ki) of D-VLV-CMK against a panel of serine proteases (e.g., thrombin, plasmin, trypsin, chymotrypsin, elastase).
Materials:
-
This compound
-
Target proteases (e.g., human α-thrombin, human plasmin, bovine trypsin)
-
Chromogenic substrates specific for each protease (e.g., H-D-Val-Leu-Lys-pNA for plasmin)[3]
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for each enzyme)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining protease inhibition.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of D-VLV-CMK in an appropriate solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of each target protease and its corresponding chromogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well microplate, add a fixed amount of each protease to wells containing the different concentrations of D-VLV-CMK. Include control wells with enzyme and buffer only (no inhibitor) and wells with substrate only (no enzyme).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time to allow the irreversible inhibitor to react with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Immediately begin measuring the change in absorbance at the appropriate wavelength for the p-nitroaniline (pNA) product using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value. For irreversible inhibitors, the second-order rate constant (k_inact/Ki) can also be determined.
Conclusion
While this compound is identified as an anticoagulant and a potential thrombin inhibitor, a comprehensive understanding of its cross-reactivity profile is currently limited by the lack of publicly available quantitative data. The significant impact of the P2 amino acid on the specificity of similar peptide chloromethylketones highlights the necessity of empirical testing. The experimental protocols outlined in this guide provide a clear path for researchers to determine the precise inhibitory activity and selectivity of D-VLV-CMK, enabling a more informed application in research and drug development.
References
Confirming Cellular Target Engagement of D-Val-Leu-Lys-chloromethylketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the cellular target engagement of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK), a potent and irreversible serine protease inhibitor. While direct cellular data for D-VLK-CMK is limited, its close structural analog, D-Val-Phe-Lys-chloromethylketone, is a highly selective inhibitor of plasmin[1]. This guide will, therefore, focus on confirming the engagement of D-VLK-CMK with its presumed primary target, plasmin, and compare its potential performance with alternative plasmin inhibitors.
Introduction to this compound
D-VLK-CMK is a tripeptide chloromethylketone designed to target the active site of specific serine proteases. The chloromethylketone moiety forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inhibition. Based on its structure and the activity of close analogs, D-VLK-CMK is predicted to be a highly potent inhibitor of plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation[1][2].
Comparison with Alternative Plasmin Inhibitors
To provide context for the utility of D-VLK-CMK, we compare it with two well-established plasmin inhibitors with different mechanisms of action: Tranexamic Acid and Aprotinin.
| Inhibitor | Class | Mechanism of Action | Potency (Biochemical) | Mode of Inhibition |
| D-Val-Leu-Lys-CMK (inferred) | Peptide chloromethylketone | Covalent modification of the active site histidine | High (pM range for analogs)[1] | Irreversible |
| Tranexamic Acid | Lysine analog | Binds to lysine-binding sites on plasminogen, preventing its activation and binding to fibrin[3][4][5][6] | Moderate (µM to mM range) | Reversible/Competitive |
| Aprotinin | Polypeptide (serpin) | Forms a stable, reversible complex with the active site of plasmin[7] | High (nM range) | Reversible/Competitive |
Experimental Methodologies for Confirming Target Engagement
Confirming that a compound like D-VLK-CMK engages its intended target within a complex cellular environment is crucial for validating its mechanism of action and interpreting cellular phenotypes. The following are state-of-the-art techniques to achieve this.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells without any modification to the compound[8][9][10][11][12][13]. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line overexpressing plasminogen or known to have high plasmin activity) to near confluence. Treat the cells with a range of D-VLK-CMK concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a specific temperature (predetermined from a melt curve, typically where ~50% of the target protein denatures) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a mild detergent. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble plasmin in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble plasmin as a function of the D-VLK-CMK concentration. The resulting dose-response curve can be used to determine the half-maximal effective concentration (EC50) for target engagement.
A successful CETSA experiment will show a dose-dependent increase in the amount of soluble plasmin at the chosen denaturation temperature in the presence of D-VLK-CMK, indicating that the inhibitor is binding to and stabilizing plasmin within the cells.
CETSA workflow for determining D-VLK-CMK target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify and quantify the active members of entire enzyme families in complex biological samples[14][15][16][17][18][19]. A competitive ABPP approach can be used to confirm the engagement of D-VLK-CMK with its target(s) and to assess its selectivity across the proteome.
-
Cell Treatment: Treat cultured cells with varying concentrations of D-VLK-CMK or a vehicle control for a specified time.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteomes with a broad-spectrum serine protease activity-based probe (ABP) that has a reporter tag (e.g., biotin (B1667282) or a fluorophore). The ABP will covalently label the active sites of serine proteases that were not already inhibited by D-VLK-CMK.
-
Enrichment and Identification (for biotinylated probes): If a biotinylated ABP is used, the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by mass spectrometry.
-
In-gel Fluorescence (for fluorescent probes): If a fluorescent ABP is used, the labeled proteomes are separated by SDS-PAGE, and the gel is scanned for fluorescence.
-
Data Analysis: A decrease in the signal from the ABP for a particular protein in the D-VLK-CMK-treated samples compared to the control indicates that D-VLK-CMK is engaging that protein. The IC50 for target engagement can be determined by quantifying the signal reduction at different inhibitor concentrations.
In a competitive ABPP experiment, a dose-dependent decrease in the labeling of plasmin by the ABP would confirm that D-VLK-CMK is engaging plasmin in the cellular lysate. The lack of signal decrease for other serine proteases would indicate high selectivity.
Competitive ABPP workflow for confirming D-VLK-CMK target engagement and selectivity.
Signaling Pathway Context: The Role of Plasmin
Plasmin is a central protease in the fibrinolytic system, responsible for degrading fibrin (B1330869) clots. However, its activity extends to the degradation of other extracellular matrix components and the activation of matrix metalloproteinases (MMPs), thereby playing a significant role in cell migration, tissue remodeling, and cancer metastasis. By inhibiting plasmin, D-VLK-CMK can be expected to modulate these downstream pathways.
Simplified signaling pathway showing the role of plasmin and the point of inhibition by D-VLK-CMK.
Conclusion
Confirming target engagement in a cellular context is a critical step in the development of any new therapeutic agent. For a covalent inhibitor like this compound, techniques such as the Cellular Thermal Shift Assay and Activity-Based Protein Profiling are indispensable. While direct experimental data for D-VLK-CMK in cells is not yet widely available, the information from its close analogs and its predicted target, plasmin, provides a strong foundation for its evaluation. By employing the detailed methodologies described in this guide, researchers can robustly validate the cellular target engagement of D-VLK-CMK and objectively compare its performance against other inhibitors, thereby accelerating its potential translation into a valuable research tool or therapeutic candidate.
References
- 1. MilliporeSigma Calbiochem D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]
- 8. CETSA [cetsa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Efficacy of D-Val-Leu-Lys-chloromethylketone and Other Peptide Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides an objective comparison of the efficacy of D-Val-Leu-Lys-chloromethylketone, a peptide-based irreversible inhibitor, with other widely used peptide and small molecule inhibitors targeting serine proteases, particularly plasmin. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Mechanism of Action: Irreversible Inhibition by Chloromethylketones
Peptide chloromethylketones, including this compound, are a class of irreversible inhibitors that target the active site of serine proteases. The mechanism involves the formation of a covalent bond with a critical histidine residue within the enzyme's catalytic triad. This alkylation of the histidine renders the enzyme permanently inactive. The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease, guiding the inhibitor to the correct active site.
Comparative Efficacy of Plasmin Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized inhibitors of plasmin, a key enzyme in the fibrinolytic system.
| Inhibitor | Type | Target Enzyme(s) | Inhibitory Potency (Ki or IC50) |
| D-Val-Phe-Lys-chloromethylketone | Peptide Chloromethylketone (Irreversible) | Plasmin | IC50 = 100 pM |
| Aprotinin (B3435010) | Polypeptide (Reversible) | Plasmin, Trypsin, Kallikrein | Ki = 2 nM (in the presence of fibrin)[1] |
| Tranexamic Acid | Small Molecule (Competitive) | Plasmin, uPA | IC50 = 86.79 mM (for plasmin)[2], Ki = 2.01 mM (for uPA)[2] |
| α2-Antiplasmin | Serpin (Irreversible) | Plasmin | Primary physiological inhibitor[3][4] |
Note: Data for D-Val-Phe-Lys-chloromethylketone is presented as a close structural analog to this compound. The high potency observed for the -Phe- analog strongly suggests a similar high efficacy for the -Leu- variant against plasmin.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment of inhibitor efficacy. Below is a detailed methodology for a typical in vitro plasmin inhibition assay.
In Vitro Plasmin Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of plasmin using a chromogenic substrate.
Materials:
-
Human Plasmin
-
D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) (chromogenic substrate)[5][6]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Inhibitor stock solutions (e.g., this compound, Aprotinin, Tranexamic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of human plasmin in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
To each well of a 96-well microplate, add 20 µL of the inhibitor dilution (or assay buffer for the control).
-
Add 160 µL of the plasmin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the D-Val-Leu-Lys-p-nitroanilide substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The rate of p-nitroaniline release is directly proportional to the plasmin activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, the apparent IC50 will be time-dependent. To determine the second-order rate constant of inactivation (kinact/Ki), experiments should be performed with varying pre-incubation times.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of inhibition and the broader context of the fibrinolytic pathway.
Caption: Mechanism of irreversible inhibition of a serine protease by a peptide chloromethylketone.
Caption: Simplified overview of the fibrinolytic pathway and points of inhibition.
References
- 1. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. Alpha 2-antiplasmin - Wikipedia [en.wikipedia.org]
- 4. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
Quantitative Comparison of D-Val-Leu-Lys-chloromethylketone: An Analysis of Available Data
For researchers, scientists, and drug development professionals investigating serine protease inhibitors, a quantitative comparison of inhibitory potencies is crucial for selecting the appropriate tool for their studies. This guide aims to provide a comparative analysis of the half-maximal inhibitory concentration (IC50) values for D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK). However, a comprehensive search of publicly available scientific literature and databases did not yield specific IC50 values for this compound.
Despite the absence of direct quantitative data for D-VLK-CMK, we can draw comparative insights from a closely related compound, D-Val-Phe-Lys-chloromethylketone. This structural analog provides a valuable reference point for understanding the potential inhibitory profile of D-VLK-CMK, particularly against plasmin.
Comparative Inhibitory Data
| Compound | Target Protease | IC50 Value |
| D-Val-Phe-Lys-chloromethylketone | Human Plasmin | 100 pM |
This data is provided as a reference due to the structural similarity to this compound.
Tripeptide chloromethylketones, in general, are known to be effective inhibitors of trypsin-like serine proteases. The inhibitory potency and selectivity of these compounds are influenced by the amino acid sequence. For instance, tripeptide derivatives of lysyl or arginyl chloromethylketones have been shown to be potent inhibitors of thrombin and trypsin, moderate inhibitors of plasmin and Factor Xa, and weak inhibitors of urokinase, tissue-type plasminogen activator, and protein Ca.[1]
Experimental Protocols
The determination of IC50 values for protease inhibitors typically involves an in vitro enzyme inhibition assay. A general methodology for assessing the inhibition of plasmin is outlined below.
Plasmin Inhibition Assay:
-
Reagents and Materials:
-
Human Plasmin
-
A specific chromogenic or fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-nitroanilide or a fluorogenic equivalent)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
The inhibitor compound (this compound) at various concentrations
-
A microplate reader
-
-
Procedure:
-
Plasmin is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the plasmin substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Logical Relationships
This compound, as a putative plasmin inhibitor, would be expected to interfere with signaling pathways where plasmin plays a critical role. Plasmin is a key enzyme in the fibrinolytic system, responsible for the degradation of fibrin (B1330869) clots. Beyond its role in fibrinolysis, plasmin is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor invasion, by activating matrix metalloproteinases (MMPs) and growth factors.
Below is a diagram illustrating the general mechanism of irreversible inhibition by a chloromethylketone and the central role of plasmin in relevant signaling cascades.
Figure 1. Mechanism of irreversible inhibition and the central role of plasmin in signaling pathways.
This guide underscores the current gap in quantitative data for this compound. Researchers are encouraged to perform direct experimental evaluation to determine the specific IC50 values of this compound against their proteases of interest to facilitate accurate and reproducible scientific outcomes.
References
Unlocking Potency: A Comparative Guide to the Synergistic Effects of D-Val-Leu-Lys-chloromethylketone and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutic strategies, the combination of targeted inhibitors to achieve synergistic effects is a cornerstone of modern drug development. This guide provides a comparative analysis of the synergistic potential of D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK), a putative plasmin inhibitor, with other therapeutic agents. Due to the limited direct experimental data on D-VLK-CMK, this guide leverages data from a closely related inhibitor of the plasminogen activator system, amiloride (B1667095), in combination with the chemotherapeutic agent doxorubicin (B1662922). For a broader perspective on synergistic apoptosis induction, a second combination of bortezomib (B1684674) and Tumor Necrosis Factor-related Apoptosis-Inducing Ligand (TRAIL) is also detailed.
This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers exploring novel combination therapies.
Section 1: Synergistic Effects of a Plasminogen Activator Inhibitor (Amiloride) with Doxorubicin in Canine Osteosarcoma
The urokinase-type plasminogen activator (uPA) system is implicated in tumor progression, making its inhibitors promising candidates for combination cancer therapy. Here, we examine the synergistic effects of amiloride, an inhibitor of uPA, with the widely used chemotherapy drug doxorubicin in canine osteosarcoma (OSA) cell lines.
Quantitative Data Summary
The synergistic, additive, or antagonistic effects of the amiloride and doxorubicin combination were quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) Value | Interpretation |
| D17 | Amiloride + Doxorubicin | 0.74 ± 0.10[1] | Synergy |
| Abrams | Amiloride + Doxorubicin | 0.80 ± 0.08[1] | Synergy |
| Dharma | Amiloride + Doxorubicin | 0.79 ± 0.08[1] | Synergy |
Table 1: Synergistic cytotoxicity of amiloride and doxorubicin in canine osteosarcoma cell lines.
Mechanism of Synergism
The combination of amiloride and doxorubicin was found to potentiate apoptosis in canine OSA cells through the modulation of key signaling pathways. The synergistic effect is attributed to the significant upregulation of p53-mitochondrial signaling, which promotes apoptosis, and the downregulation of Akt phosphorylation, a key node in cell survival pathways.[1][2]
Figure 1: Amiloride and Doxorubicin Synergistic Pathway.
Experimental Protocols
Cell Viability Assay:
-
Canine osteosarcoma cell lines (D17, Abrams, Dharma) were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of amiloride and doxorubicin, both as single agents and in combination, for a specified duration.
-
Cell viability was assessed using a standard colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells.
-
The half-maximal inhibitory concentration (IC50) for each drug was determined.
-
The Combination Index (CI) was calculated using software like CompuSyn to determine the nature of the drug interaction (synergism, additivity, or antagonism).[1][2]
Western Blotting for Protein Signaling:
-
Cells were treated with the single agents or the combination of amiloride and doxorubicin.
-
Following treatment, cells were lysed to extract total protein.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against key proteins in the p53 and Akt signaling pathways (e.g., total p53, phosphorylated p53, total Akt, phosphorylated Akt).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][2]
Section 2: Synergistic Effects of Bortezomib with TRAIL in Gastric and Burkitt's Lymphoma Cells
Resistance to TRAIL-induced apoptosis is a significant challenge in cancer therapy. The proteasome inhibitor bortezomib has been shown to sensitize cancer cells to TRAIL, leading to a synergistic induction of apoptosis.
Quantitative Data Summary
The combination of bortezomib and TRAIL leads to a significant increase in apoptosis in TRAIL-resistant cancer cell lines.
| Cell Line | Treatment | Apoptosis Rate (%) |
| Raji (Burkitt's Lymphoma) | Bortezomib (100 nM) | 12.63 ± 0.17[3] |
| Raji (Burkitt's Lymphoma) | Bortezomib (100 nM) + TRAIL | 80.82 ± 0.20[3] |
Table 2: Synergistic induction of apoptosis by bortezomib and TRAIL in Raji cells.
Mechanism of Synergism
Bortezomib enhances TRAIL-induced apoptosis primarily by upregulating the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[4][5][6][7][8] This increased DR5 expression sensitizes the cells to TRAIL, leading to enhanced activation of the extrinsic apoptosis pathway, involving caspase-8, -9, and -3.[9] In some models, this effect is mediated by reactive oxygen species (ROS) and involves the MAPK signaling pathway.[4][10]
Figure 2: Bortezomib and TRAIL Synergistic Pathway.
Experimental Protocols
Cell Proliferation Assay:
-
Gastric cancer or Burkitt's lymphoma cells (e.g., SNU-216, Raji, CA46) were seeded in 96-well plates.
-
Cells were treated with various concentrations of bortezomib and/or TRAIL for 24-48 hours.
-
Cell proliferation/viability was measured using a Cell Counting Kit-8 (CCK-8) or similar assay.[4]
-
The percentage of cell proliferation inhibition was calculated relative to untreated control cells.
Apoptosis Assay by Flow Cytometry:
-
Cells were treated with bortezomib, TRAIL, or the combination for the indicated time.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.[9]
Western Blotting for Apoptosis-Related Proteins:
-
Cells were treated as described above and total protein was extracted.
-
Protein expression levels of key apoptosis-related proteins, such as cleaved caspases (caspase-8, -9, -3), PARP, Bcl-2, and Bcl-xL, were analyzed by Western blotting as described in the previous section.[3]
Analysis of Death Receptor Expression:
-
Cells were treated with bortezomib for 24 hours.
-
Surface expression of DR4 and DR5 was analyzed by flow cytometry using fluorescence-labeled antibodies against DR4 and DR5.[8]
Conclusion
The presented data underscores the potential of combination therapies to overcome drug resistance and enhance therapeutic efficacy. While direct evidence for this compound is emerging, the synergistic effects observed with the uPA inhibitor amiloride provide a strong rationale for investigating similar combinations. The detailed mechanisms and protocols provided in this guide for both the amiloride/doxorubicin and the bortezomib/TRAIL combinations offer a valuable framework for researchers to design and execute their own studies into novel synergistic anti-cancer strategies.
References
- 1. Effects of the potassium‐sparing diuretic amiloride on chemotherapy response in canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the potassium-sparing diuretic amiloride on chemotherapy response in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Bortezomib overcomes TRAIL resistance in Burkitt's lymphoma by enhancing apoptosis via reactive oxygen species-mediated DR5 upregulation and MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome inhibitor PS-341 (bortezomib) up-regulates DR5 expression leading to induction of apoptosis and enhancement of TRAIL-induced apoptosis despite up-regulation of c-FLIP and survivin expression in human NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of TRAIL with bortezomib shifted apoptotic signaling from DR4 to DR5 death receptor by selective internalization and degradation of DR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bortezomib synergizes TRAIL-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic apoptosis of human gastric cancer cells by bortezomib and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib overcomes TRAIL resistance in Burkitt's lymphoma by enhancing apoptosis via reactive oxygen species-mediated DR5 upregulation and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for D-Val-Leu-Lys-chloromethylketone: An Essential Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of peptide inhibitors is paramount. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of D-Val-Leu-Lys-chloromethylketone.
This compound is a peptide inhibitor commonly used in biochemical research. As with all laboratory chemicals, proper disposal is crucial to ensure the safety of personnel and to comply with environmental regulations. This document outlines the recommended procedures for the safe disposal of this compound in both solid and liquid forms. The primary recommendation for the disposal of this compound and other peptide inhibitors is through a licensed professional waste disposal service.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds are known to be skin and eye irritants. Therefore, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect the eyes from dust and splashes.
-
Lab Coat: A standard laboratory coat will protect skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
II. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.
-
Containment: Gently sweep the solid material to avoid creating dust.
-
Collection: Place the swept material into a clearly labeled, sealed container designated for hazardous waste.[1]
-
Decontamination: Clean the spill area with soap and water.
For Large Spills or Spills Involving a Liquid Solution:
-
Evacuate: Evacuate the immediate area.
-
Alert EHS: Contact your institution's EHS department for guidance and assistance.
III. Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this material through standard waste streams or down the drain unless explicitly permitted by local regulations and your institution's EHS office.[1]
Disposal of Solid this compound:
-
Containment: Carefully transfer the solid waste into a designated hazardous waste container. Avoid generating dust during this process.[1] The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Irritant"). The label must also include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation. This area should be inspected weekly for any signs of leakage.[1]
-
Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.[1]
Disposal of Liquid Waste (Solutions containing this compound):
-
Containment: Transfer the liquid waste into a designated chemical waste container. Do not mix with incompatible waste streams. For instance, keep acids and bases separate, and do not combine with oxidizing agents.[1]
-
Labeling: Clearly label the hazardous liquid waste container with "Hazardous Waste," the full chemical name ("this compound solution"), the solvent used, and the estimated concentration. Include any associated hazard warnings.
-
Storage: Store the sealed container in the designated SAA, ensuring it is segregated from incompatible wastes.[1]
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed professional waste disposal service.
IV. Quantitative Data for Disposal
| Parameter | Value | Source |
| Concentration Limits for Sewer Disposal | Must be determined by local regulations. | Institutional EHS |
| Hazardous Waste Classification | Likely classified as hazardous chemical waste. | Institutional EHS |
V. Disposal Workflow and Logic Diagrams
To facilitate understanding of the disposal process, the following diagrams illustrate the decision-making and operational workflows.
Caption: Decision workflow for this compound waste.
Caption: Operational plan for waste handling and disposal.
References
Personal protective equipment for handling D-Val-Leu-Lys-chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling D-Val-Leu-Lys-chloromethylketone.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Inspect gloves before use and change them immediately after any contact with the compound. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital for both safety and preserving the compound's efficacy.
Storage:
-
Lyophilized Powder: Store the vial desiccated at -20°C for long-term stability.[1]
-
Stock Solutions: Prepare stock solutions in DMSO or DMF.[1] Aliquot into single-use volumes and store at -20°C.
Handling Workflow:
Caption: Step-by-step workflow for the safe handling and preparation of this compound solutions.
Experimental Protocol for Reconstitution:
-
Equilibrate: Before opening, allow the vial of lyophilized powder to warm to room temperature in a desiccator to prevent condensation.
-
Prepare Workspace: Work in a chemical fume hood. Ensure all necessary equipment (calibrated balance, appropriate solvents, vortexer, and pipettes) is clean and readily accessible.
-
Weighing: Carefully weigh the desired amount of the lyophilized powder.
-
Reconstitution: Add the appropriate volume of DMSO or DMF to the powder to create a stock solution.[1] Vortex briefly to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
-
Storage: Store the aliquots at -20°C.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health hazards.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Collection: Collect all solid and liquid waste in their respective designated hazardous waste containers.
-
Labeling: Clearly label the waste containers with the contents, including the name of the chemical and any solvents used.
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. For some chloromethylketones, dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a recommended disposal method; consult your EHS for approved procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
